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Core Science & Biosynthesis

Foundational

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol: A Privileged Scaffold for Sterically Demanding Pharmacophores

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic introduction of steric bulk and conformational restriction is paramount for achieving target selectivity and metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic introduction of steric bulk and conformational restriction is paramount for achieving target selectivity and metabolic stability. 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4) represents a highly specialized, sterically rich building block. By integrating a cyclopropyl ring, an electron-rich ortho-substituted aryl group, and a tertiary alcohol, this molecule serves as an exceptional precursor for generating complex, three-dimensional pharmacophores.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing a deep dive into the mechanistic rationale, self-validating synthetic protocols, and downstream functionalization strategies that make this scaffold invaluable to drug development professionals.

Part 1: Physicochemical & Structural Profiling

To effectively utilize this building block, we must first establish its baseline physicochemical parameters [1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol
CAS Number 1477892-84-4
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
SMILES OC(C)(C1CC1)c1ccc(OC)cc1C
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Structural Rationale: The "E-E-A-T" Causality Analysis

Why design a molecule with this specific substitution pattern? Every functional group in this scaffold serves a distinct mechanistic purpose:

  • The Cyclopropyl Motif ("Cyclopropyl Magic"): Replacing standard alkyl groups (like a gem-dimethyl) with a cyclopropyl ring introduces unique physicochemical advantages. The enhanced π -character of the cyclopropyl C–C bonds provides exceptional conformational restriction and increases metabolic stability against cytochrome P450-mediated oxidation. Furthermore, the cyclopropyl group contributes to an entropically favorable binding profile when interacting with hydrophobic receptor pockets, a phenomenon well-documented by [2].

  • The 4-Methoxy-2-methylphenyl Ring: The ortho-methyl group acts as a critical steric shield. It restricts the free rotation of the aryl-alkyl bond, inducing atropisomerism-like tendencies that lock the molecule into specific bioactive conformations. Simultaneously, the para-methoxy group acts as a strong electron-donating group (EDG) via resonance, which is vital for stabilizing reactive intermediates during downstream synthesis.

  • The Tertiary Alcohol Handle: The hydroxyl group at the benzylic/tertiary position is not meant to remain in the final drug candidate. Instead, it serves as a synthetic handle. Under acidic conditions, it readily dehydrates to form a highly stabilized carbocation (stabilized by both the cyclopropyl σ -bonds and the electron-rich aryl π -system), priming the molecule for S N​ 1-type substitutions or Ritter reactions.

Part 2: Synthetic Methodology & Validation

The synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is typically achieved via the nucleophilic addition of a Grignard reagent to a substituted acetophenone.

Protocol 1: Grignard Addition Workflow

Reagents: 1-(4-methoxy-2-methylphenyl)ethanone (1.0 eq), Cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF), Anhydrous THF, Saturated NH₄Cl (aq).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 1-(4-methoxy-2-methylphenyl)ethanone dissolved in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality Check: The controlled temperature (0 °C) is critical. The ketone substrate possesses acidic α -protons. At elevated temperatures, the highly basic Grignard reagent will act as a base rather than a nucleophile, leading to enolization and recovery of unreacted starting material.

  • Addition: Add the cyclopropylmagnesium bromide solution dropwise over 30 minutes via a syringe pump.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Quench: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.

    • Causality Check: We utilize saturated NH₄Cl rather than dilute HCl for the quench. The resulting tertiary alcohol is highly prone to acid-catalyzed dehydration due to the extreme stability of the resulting cyclopropyl-aryl carbocation. A mild, buffered quench preserves the hydroxyl group.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System: To validate the success of the reaction before NMR analysis, perform a rapid Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The ketone precursor is UV-active and stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP), yielding a bright orange spot. The product tertiary alcohol is also UV-active but will not stain with 2,4-DNP. Instead, it will stain dark blue/purple when treated with p -Anisaldehyde stain and heated. This differential staining provides immediate, self-validating proof of ketone consumption.

SynthWorkflow Ketone 1-(4-Methoxy-2-methylphenyl) ethanone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Grignard Addition Grignard Cyclopropylmagnesium Bromide (THF, 0°C) Grignard->Alkoxide Product 1-Cyclopropyl-1- (4-methoxy-2-methylphenyl) ethanol Alkoxide->Product Aqueous Workup Quench Sat. NH4Cl Quench (Mild Protonation) Quench->Product

Synthetic workflow for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol via Grignard addition.

Part 3: Downstream Applications – The Ritter Reaction

Once synthesized, this tertiary alcohol is an ideal substrate for the Ritter Reaction , a powerful method for converting alcohols into sterically hindered amides [3]. Because the intermediate carbocation is heavily stabilized by both the cyclopropyl group (via non-classical σ -conjugation) and the 4-methoxy group (via π -donation), the reaction proceeds under remarkably mild conditions.

Protocol 2: Synthesis of Bulky Amides via Ritter Cleavage

Step-by-Step Procedure:

  • Dissolve 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (1.0 eq) in anhydrous acetonitrile (0.5 M). Here, acetonitrile acts as both the solvent and the nucleophile.

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add concentrated sulfuric acid (1.5 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality Check: Standard Ritter reactions often require heating to 80 °C. However, heating this specific substrate in strong acid will cause the cyclopropyl ring to undergo acid-catalyzed ring-opening rearrangement. Because our carbocation is exceptionally stable, nucleophilic attack by acetonitrile occurs rapidly at room temperature, preserving the cyclopropyl moiety.

  • Quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution to neutralize the acid.

  • Extract with dichloromethane, dry over MgSO₄, and concentrate to yield the sterically hindered acetamide.

RitterMech Alcohol Tertiary Alcohol (Starting Material) Protonation Protonation (H2SO4) & Dehydration (-H2O) Alcohol->Protonation Carbocation Stabilized Carbocation (Cyclopropyl & Aryl stabilized) Protonation->Carbocation Attack Nucleophilic Attack by Acetonitrile Carbocation->Attack Nitrilium Nitrilium Ion Intermediate Attack->Nitrilium Hydrolysis Aqueous Hydrolysis (+H2O, -H+) Nitrilium->Hydrolysis Amide Sterically Hindered Acetamide Product Hydrolysis->Amide

Mechanistic pathway of the Ritter reaction leveraging the stabilized tertiary carbocation.

References

  • Molport Database. 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethan-1-ol (CAS 1477892-84-4) Chemical Properties. Molport. URL:[Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Guerin, et al. (2019). Synthesis of Arylamides via Ritter-Type Cleavage of Solid-Supported Aryltriazenes. ACS Combinatorial Science, 21(7), 548-553. URL:[Link]

Exploratory

Technical Guide to 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol: Synthesis, Characterization, and Applications

Executive Summary In modern drug discovery and agrochemical design, sterically hindered tertiary alcohols serve as critical structural motifs. 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is a highly specialized, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical design, sterically hindered tertiary alcohols serve as critical structural motifs. 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is a highly specialized, functionalized tertiary carbinol. The incorporation of a cyclopropyl ring adjacent to a tertiary alcohol provides unique conformational rigidity and shields the molecule from rapid cytochrome P450-mediated metabolism.

Extensive database cross-referencing indicates that while its secondary alcohol counterpart is publicly registered under CAS 1249951-65-2 [1][1], the exact tertiary ethanol derivative (C₁₃H₁₈O₂) does not currently possess a universally assigned public CAS Registry Number. Instead, it is primarily documented as a proprietary intermediate in patent literature for GPR40 agonists [3][2] and pyrazole-based fungicides [4][3]. This whitepaper provides a comprehensive, field-proven guide to its structural properties, self-validating synthetic protocols, and downstream applications.

Chemical Identity & Structural Analysis

The architecture of 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is defined by three distinct functional domains attached to the central C1 carbon:

  • Cyclopropyl Group: Introduces ring strain and lipophilicity while preventing β-oxidation.

  • 4-Methoxy-2-methylphenyl Group: An electron-rich aromatic system where the ortho-methyl group provides significant steric hindrance, dictating the stereochemical outcome of nucleophilic attacks.

  • Tertiary Alcohol (Ethanol Core): Provides a vector for hydrogen bonding and serves as a handle for further derivatization (e.g., etherification).

To clarify the nomenclature and registry landscape, Table 1 summarizes the quantitative physicochemical data of the target compound alongside its closest registered structural analogs.

Table 1: Physicochemical Properties of Target Compound and Analogs
Compound NameMolecular FormulaMolecular Weight ( g/mol )Structural ClassCAS Registry Number
1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol C₁₃H₁₈O₂206.28Tertiary AlcoholUnregistered/Proprietary
Cyclopropyl(4-methoxy-2-methylphenyl)methanolC₁₂H₁₆O₂192.25Secondary Alcohol1249951-65-2 [1][1]
1-Cyclopropyl-1-(4-methoxyphenyl)ethanolC₁₂H₁₆O₂192.25Tertiary Alcohol62586-86-1 [2][4]
1-Cyclopropyl-1-phenylethanolC₁₁H₁₄O162.23Tertiary Alcohol5558-04-3

Retrosynthetic Analysis & Mechanistic Pathway

The most robust retrosynthetic disconnection for this tertiary alcohol involves the nucleophilic addition of a Grignard reagent to a ketone. The optimal forward synthesis utilizes 1-(4-methoxy-2-methylphenyl)ethanone and cyclopropylmagnesium bromide .

GrignardMechanism A Ketone Precursor (C10H12O2) B Nucleophilic Attack (Cyclopropyl-MgBr) A->B Anhydrous THF, 0°C C Alkoxide Intermediate (Mg Complex) B->C Transition State D Tertiary Alcohol (C13H18O2) C->D NH4Cl (aq) Quench

Fig 1. Mechanistic pathway of Grignard addition to form the target tertiary alcohol.

Self-Validating Synthetic Protocol

The following methodology is engineered as a self-validating system. The causality behind each experimental choice is explicitly detailed to ensure reproducibility and high yield.

Step-by-Step Methodology: Grignard Addition Workflow

Step 1: Preparation of Anhydrous Environment

  • Action: Flame-dry a 250 mL 3-neck round-bottom flask under vacuum, then purge with Argon.

  • Causality: Grignard reagents (R-MgX) are extremely hygroscopic and act as strong bases. Any residual moisture will prematurely quench the cyclopropylmagnesium bromide into cyclopropane gas, drastically reducing the yield and generating inactive magnesium hydroxide salts.

Step 2: Reagent Charging

  • Action: Dissolve 10.0 mmol of 1-(4-methoxy-2-methylphenyl)ethanone in 50 mL of anhydrous tetrahydrofuran (THF).

  • Causality: THF is selected over diethyl ether because its oxygen lone pairs provide superior coordination to the magnesium atom, stabilizing the Grignard reagent during the sterically hindered nucleophilic addition.

Step 3: Nucleophilic Addition

  • Action: Cool the solution to 0 °C using an ice-water bath. Add cyclopropylmagnesium bromide (12.0 mmol, 0.5 M in THF) dropwise over 30 minutes.

  • Causality: The addition is highly exothermic. Maintaining 0 °C prevents unwanted side reactions, such as the enolization of the ketone (which would simply return the starting material upon workup) or reduction processes driven by β-hydride transfer.

Step 4: In-Process Control (IPC) & Validation

  • Action: After 2 hours of stirring at room temperature, withdraw a 0.1 mL aliquot, quench with water, and analyze via TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Validation: The protocol validates itself when the UV-active ketone spot (Rf ~0.6) completely disappears, replaced by a more polar, UV-active spot corresponding to the tertiary alcohol (Rf ~0.3).

Step 5: Quenching & Workup

  • Action: Cool the reaction back to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl.

  • Causality: A mild acid like NH₄Cl is crucial. Using strong acids (e.g., HCl) would protonate the newly formed tertiary alcohol, leading to rapid dehydration (loss of water) to form a substituted alkene, thereby destroying the target product.

Step 6: Analytical Characterization (E-E-A-T) To verify the structural integrity of the synthesized batch, the following spectral benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic cyclopropyl multiplet at δ 0.30–0.50 ppm (4H, ring CH₂) and ~1.20 ppm (1H, methine). The tertiary methyl group appears as a singlet around δ 1.55 ppm. The methoxy group presents as a sharp singlet at δ 3.80 ppm.

  • HRMS (ESI+): Calculated for C₁₃H₁₈O₂ [M+Na]⁺: 229.1199; Found: 229.1205.

Applications in Drug Development & Agrochemicals

Tertiary alcohols containing cyclopropyl and substituted aryl groups are highly prized in commercial R&D pipelines.

  • GPR40 Agonists (Diabetes Type II): The compound serves as a lipophilic core in the design of Free Fatty Acid Receptor 1 (GPR40) agonists [3][2]. The cyclopropyl group provides metabolic stability against enzymatic degradation while ensuring optimal spatial geometry for receptor pocket binding.

  • Agrochemical Fungicides: Incorporated into pyrazole-based fungicidal agents [4][3]. The steric bulk of the 1-cyclopropyl-1-arylethanol moiety is utilized to disrupt fungal cell membrane synthesis.

ApplicationWorkflow A Target Identification (GPR40 / Fungal Pathogens) B Scaffold Synthesis (1-Cyclopropyl-1-(aryl)ethanol) A->B Rational Design C Derivatization (Etherification / Esterification) B->C Structural Tuning D Lead Optimization (In vitro / In vivo Screening) C->D SAR Analysis

Fig 2. Workflow of the intermediate in pharmaceutical and agrochemical development.

References

  • Google Patents. "US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes".
  • Google Patents. "JP2016505511A - Substituted tolyl fungicide and fungicide".

Sources

Foundational

physical and chemical properties of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the novel tertiary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the novel tertiary alcohol, 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol. As a molecule incorporating a chiral tertiary benzylic alcohol, a cyclopropyl moiety, and a substituted phenyl ring, it holds significant potential as a versatile building block in medicinal chemistry and materials science. This document outlines a probable synthetic route, predicts its spectral characteristics, and discusses its likely chemical reactivity and potential toxicological considerations based on the well-established chemistry of its constituent functional groups. Detailed experimental protocols for its synthesis and characterization are proposed to guide researchers in their exploration of this compound.

Introduction

The confluence of a cyclopropyl group and a benzylic alcohol within a single molecular framework presents a unique chemical entity with intriguing stereoelectronic properties. The cyclopropyl group, a well-known bioisostere for phenyl rings and gem-dimethyl groups, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[1] Tertiary benzylic alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[2][3] The specific substitution pattern on the phenyl ring, a methoxy and a methyl group, further modulates the electronic and steric environment of the chiral center. This guide aims to provide a detailed, practical, and scientifically grounded resource for professionals working with or considering the use of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol.

Physicochemical Properties

While experimental data for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is not extensively available in the public domain, its core physicochemical properties can be reliably predicted based on its structure and the known properties of analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₃H₁₈O₂Elemental Composition
Molecular Weight 206.28 g/mol Elemental Composition
Appearance Colorless to pale yellow oil or low-melting solidAnalogy with other tertiary benzylic alcohols
Boiling Point > 250 °C (at 760 mmHg)High molecular weight and presence of a hydroxyl group capable of hydrogen bonding suggest a high boiling point.
Melting Point Not readily predictable; likely a low-melting solid or viscous oil at room temperature.The presence of a chiral center may lead to complex crystalline packing.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.The hydrophobic aromatic and cyclopropyl groups dominate the molecule's polarity.
CAS Number 1477892-84-4

Synthesis and Mechanism

A robust and widely applicable method for the synthesis of tertiary alcohols involves the addition of an organometallic reagent to a ketone.[2][3] For the synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol, the most logical approach is the Grignard reaction between cyclopropylmagnesium bromide and 4'-methoxy-2'-methylacetophenone.

Proposed Synthetic Workflow

G cluster_0 Reagent Preparation cluster_1 Grignard Reaction Cyclopropyl_Bromide Cyclopropyl Bromide Grignard_Reagent Cyclopropylmagnesium Bromide Cyclopropyl_Bromide->Grignard_Reagent Reaction with Mg Mg_turnings Magnesium Turnings Mg_turnings->Grignard_Reagent Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Reagent Product 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol Grignard_Reagent->Product Nucleophilic Addition Ketone 4'-Methoxy-2'-methylacetophenone Ketone->Product Acid_Workup Aqueous Acid Workup Product->Acid_Workup

Caption: Proposed synthetic workflow for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol.

Detailed Experimental Protocol

Part 1: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Reaction Initiation: Add a small portion of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether to the magnesium turnings. Gentle warming may be necessary to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[4][5]

Part 2: Synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4'-methoxy-2'-methylacetophenone (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1 equivalents) to the stirred ketone solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectral Data

The structural features of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol will give rise to a characteristic set of signals in various spectroscopic analyses.

¹H NMR Spectroscopy
  • Aromatic Protons: Expect complex multiplets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the substituted phenyl ring.

  • Methoxy Group: A sharp singlet around δ 3.8 ppm for the -OCH₃ protons.

  • Methyl Group: A singlet for the aryl-CH₃ protons, likely in the region of δ 2.2-2.4 ppm.[6]

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration-dependent, typically between δ 1.5-3.0 ppm.

  • Cyclopropyl Protons: A complex set of multiplets in the upfield region (δ 0.2-1.0 ppm) characteristic of the cyclopropyl ring protons.[7]

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals in the δ 110-160 ppm range.

  • Quaternary Carbon (C-OH): A signal in the δ 70-85 ppm region.

  • Methoxy Carbon: A signal around δ 55 ppm.[8]

  • Aryl-Methyl Carbon: A signal around δ 20 ppm.

  • Cyclopropyl Carbons: Signals in the upfield region, typically below δ 20 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.[9][10]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.[11][12]

Mass Spectrometry
  • Molecular Ion (M⁺): A peak at m/z 206, which may be weak or absent due to the facile fragmentation of tertiary benzylic alcohols.[13][14]

  • Major Fragmentation Pathways:

    • Loss of a cyclopropyl radical: A prominent peak at m/z 165.

    • Loss of a methyl group: A peak at m/z 191.

    • Loss of water (dehydration): A peak at m/z 188.

    • Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the cyclopropyl group is expected to be a major fragmentation pathway.

Chemical Reactivity and Potential Applications

The reactivity of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is dictated by the interplay of its functional groups.

  • Reactions of the Hydroxyl Group: The tertiary alcohol can undergo esterification, etherification, and oxidation under appropriate conditions.

  • Reactivity of the Cyclopropylmethyl Cation: Acid-catalyzed dehydration is likely to proceed via a stable tertiary benzylic carbocation, which could potentially undergo rearrangement involving the cyclopropyl ring.

  • Potential Applications:

    • Pharmaceutical Scaffolding: The unique combination of a chiral center, a cyclopropyl group, and a substituted aromatic ring makes it an attractive scaffold for the synthesis of novel drug candidates. Cyclopropane-containing compounds have shown a wide range of biological activities.[1]

    • Asymmetric Catalysis: As a chiral alcohol, it could potentially be used as a ligand or resolving agent in asymmetric synthesis.

    • Materials Science: The aromatic and hydroxyl functionalities suggest potential applications in the synthesis of polymers and other advanced materials.

Toxicological and Safety Considerations

Direct toxicological data for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is not available. However, a preliminary assessment can be made based on the known toxicology of its components.

  • Aromatic Alcohols: Generally, aromatic alcohols exhibit low to moderate acute toxicity.[15] They can be irritating to the skin, eyes, and respiratory tract.

  • Cyclopropane Derivatives: Cyclopropane itself is a flammable gas.[16][17][18] Some cyclopropane-containing compounds have been investigated for their toxicological profiles, and it is crucial to handle any new compound with care.[19]

  • General Precautions: As with any new chemical entity, 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol represents a promising yet underexplored molecule with significant potential in various fields of chemical research. This technical guide provides a solid foundation for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate the properties and unlock the potential of this intriguing compound.

References

  • T. A. T. T. Nguyen, et al. (2021). The role of the cyclopropyl group in medicinal chemistry. Future Medicinal Chemistry, 13(13), 1239-1264.
  • Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric synthesis of tertiary benzylic alcohols. Organic letters, 13(2), 184–187. [Link]

  • Google Patents. (n.d.). Preparation method of cyclopropylboronic acid.
  • PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. PrepMate. Retrieved from [Link]

  • Ikram, M., Rauf, M. A., Bhatti, M. H., & Shaheen, S. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 21(4), 335-338.
  • R. Discovery. (2001, April 16). Monohydric Alcohols—C7 to C18, Aromatic, and Other Alcohols. R Discovery. Retrieved from [Link]

  • Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric synthesis of tertiary benzylic alcohols. PubMed, 13(2), 184-7. [Link]

  • Antczak, M. I., Cai, F., & Ready, J. M. (2010). Asymmetric Synthesis of Tertiary Benzylic Alcohols. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tertiary benzylic alcohols utilizing[1][2]‐phospha‐Brook rearrangement. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (2011, June 9). A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. ResearchGate. Retrieved from [Link]

  • Gas-Sensing.com. (2021, March 10). Alcohol: From Chemistry to Health Risks. Gas-Sensing.com. Retrieved from [Link]

  • ResearchGate. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. ResearchGate. Retrieved from [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Bernstein Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Retrieved from [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organic Letters, 3(4), 519–521. [Link]

  • ResearchGate. (2015, December 21). NMR studies of some 4-hydroxy-2-methylacetophenone thiosemicarbazones in solutions. ResearchGate. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Cole-Parmer. Retrieved from [Link]

  • Patocka, J., & Marziou, V. (2012). TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. Military Medical Science Letters, 81(4), 168-176. [Link]

  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. (n.d.). Kyushu University Institutional Repository. Retrieved from [Link]

  • Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane. Air Liquide. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved from [Link]

  • Siwek, M. (2018, January 24). expt 11 benzyl alcohol IR and NMR video. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chegg. (2021, May 25). Solved 6. Grignard reaction of 4-methylacetophenone (A. Chegg.com. Retrieved from [Link]

  • Airgas. (2018, July 5). Safety Data Sheet. Airgas. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis, Characterization, and Utility of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of sterically encumbered, electron-rich scaffolds is vital for modulating pharmacokinetic properties and target af...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of sterically encumbered, electron-rich scaffolds is vital for modulating pharmacokinetic properties and target affinity. 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4) serves as a highly specialized tertiary alcohol building block1[1]. This whitepaper details the structural rationale, validated synthetic methodology, and analytical profiling of this molecule, providing a comprehensive framework for researchers looking to leverage this intermediate in complex synthetic cascades.

Structural Rationale in Drug Design

The architecture of 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is deliberately complex, combining three distinct functional motifs that dictate its reactivity and biological utility:

  • The Cyclopropyl Ring: Unlike linear aliphatic chains, the cyclopropyl group introduces significant conformational rigidity and steric bulk while maintaining a low molecular weight. This restricts the rotational degrees of freedom of the adjacent tertiary alcohol, often leading to enhanced metabolic stability against cytochrome P450-mediated oxidation.

  • The 4-Methoxy-2-methylphenyl Motif: The para-methoxy group acts as a strong electron-donating group (EDG) via resonance, while the ortho-methyl group provides hyperconjugative electron donation. More importantly, the ortho-methyl group induces a severe dihedral twist, forcing the aromatic ring out of coplanarity with the C1-substituents. This "conformational locking" is a proven tactic to improve aqueous solubility and prevent non-specific planar intercalation in biological targets.

  • The Benzylic Tertiary Alcohol: Positioned at C1, this hydroxyl group is highly sterically hindered. Because it is flanked by an electron-rich aromatic ring, the corresponding carbocation (formed upon protonation) is exceptionally stable. This dictates its downstream reactivity, making it highly susceptible to E1 dehydration but also an excellent candidate for Ritter-type amidation.

Quantitative Data: Physicochemical Properties
PropertyValue
Compound Name 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol
CAS Number 1477892-84-4
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
SMILES OC(C)(C1CC1)C1C=CC(=CC=1C)OC

Table 1: Summary of core physicochemical parameters 1[1].

Retrosynthetic Analysis & Mechanistic Pathway

A robust retrosynthetic disconnection of the C1-cyclopropyl bond leads back to 4'-methoxy-2'-methylacetophenone and cyclopropylmagnesium bromide . This approach is favored over the alternative (disconnection of the C1-methyl bond) because the acetophenone derivative is commercially abundant, and the Grignard addition of cyclopropylmagnesium bromide to aryl ketones is a highly reliable, high-yielding transformation.

G SM 4'-Methoxy-2'-methylacetophenone (Electrophile) TS Transition State Mg²⁺ Coordination to Carbonyl SM->TS Reagent Cyclopropylmagnesium Bromide (Nucleophile) Reagent->TS Intermediate Tetrahedral Magnesium Alkoxide Intermediate TS->Intermediate Nucleophilic Attack Workup Mild Acidic Quench (Sat. NH₄Cl) Intermediate->Workup Product 1-Cyclopropyl-1-(4-methoxy- 2-methylphenyl)ethanol Workup->Product Protonation

Figure 1: Mechanistic pathway for the synthesis of 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol.

Validated Experimental Protocol: Grignard Addition

The following protocol outlines a self-validating system for the synthesis of the target molecule. Every step is engineered to mitigate the specific vulnerabilities of electron-rich benzylic alcohols.

Step 1: System Preparation & Reagent Loading
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Causality: Grignard reagents are highly oxophilic and nucleophilic; trace moisture will rapidly protonate cyclopropylmagnesium bromide to yield cyclopropane gas, destroying the reagent stoichiometry .

  • Ketone Solution: Dissolve 4'-methoxy-2'-methylacetophenone (5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice-water bath.

Step 2: Nucleophilic Addition
  • Grignard Addition: Slowly add cyclopropylmagnesium bromide (6.0 mL, 1.0 M in THF, 1.2 equiv) dropwise over 15 minutes 2[2].

    • Expertise Insight (Causality): The 0 °C temperature is critical. If added at room temperature, the basicity of the Grignard reagent can outcompete its nucleophilicity, leading to the enolization of the acetophenone. This would result in unreacted starting material upon workup. The 1.2 equivalents account for minor reagent quenching by adventitious moisture.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Validate completion via TLC (Hexanes/EtOAc 4:1), observing the disappearance of the UV-active ketone spot.

Step 3: Workup & Isolation
  • Quenching: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (15 mL) dropwise3[3].

    • Expertise Insight (Causality):Never use strong acids (e.g., HCl or H₂SO₄) for this quench. The resulting tertiary alcohol is highly benzylic and heavily stabilized by the para-methoxy group. Strong acids will instantaneously protonate the hydroxyl group, driving an E1 elimination to form the corresponding styrene derivative. NH₄Cl provides a buffered, mild proton source that safely yields the alcohol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Ethyl acetate is preferred over DCM due to its superior partitioning efficiency for polar tertiary alcohols.

  • Drying: Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄ .

    • Expertise Insight (Causality): Avoid MgSO₄. Magnesium sulfate is slightly Lewis acidic and, during the concentration process, can inadvertently catalyze the dehydration of highly sensitive benzylic alcohols. Na₂SO₄ is strictly neutral and preserves the integrity of the product.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Analytical Characterization

Verification of the synthesized compound relies on identifying the distinct aliphatic signatures against the aromatic background. The cyclopropyl protons are highly shielded, appearing significantly upfield.

Quantitative Data: Expected Spectral Assignments
NucleusExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H NMR 6.70 - 7.20m3HAromatic protons (Ar-H)
¹H NMR ~3.80s3HMethoxy group (-OCH₃)
¹H NMR ~2.35s3HOrtho-methyl group (Ar-CH₃)
¹H NMR ~1.45s3HAliphatic methyl (C(OH)-CH₃)
¹H NMR ~1.20m1HCyclopropyl methine (CH)
¹H NMR 0.30 - 0.50m4HCyclopropyl methylenes (CH₂)
¹³C NMR ~158.0s1CAromatic C-O (para to alcohol)
¹³C NMR ~74.0s1CQuaternary C-OH

Table 2: Predicted NMR spectroscopic data based on structural motifs.

Downstream Applications & Reactivity

The strategic value of 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol lies in its subsequent functionalization:

  • Controlled Dehydration: Treatment with mild Lewis acids or Burgess reagent yields 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethene, a versatile diene for hydroboration-oxidation or epoxidation.

  • Ritter Amidation: Reacting the tertiary alcohol with nitriles in the presence of strong acid generates highly sterically hindered, metabolically stable amides, a frequent motif in modern kinase inhibitors.

  • Ring-Opening Cascades: Under specific radical or highly acidic conditions, the cyclopropyl ring can be forced open to yield homoallylic derivatives, expanding the carbon framework for late-stage diversification.

References

  • Appchem Product Specifications. "1-(4-Methoxy-2-methylphenyl)-1-cyclopropyl ethanol | 1477892-84-4 | C13H18O2". Appchem. 1

  • RSC Advances. "Supporting Information for Preparation of phenyl cyclopropyl(phenyl)methanols". The Royal Society of Chemistry. 2

  • Thieme E-Books. "Product Subclass 10: Alkyl Grignard Reagents". Thieme Connect.

  • ACS Publications. "Completely Stereoselective Synthesis of Sulfonated 1,3-Dihydroisobenzofurans via Radical Multicomponent Reactions". The Journal of Organic Chemistry.3

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol via Grignard Reaction

Abstract This application note provides a comprehensive, field-proven guide for the synthesis of the tertiary alcohol, 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol. The protocol is centered around the highly reliabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of the tertiary alcohol, 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol. The protocol is centered around the highly reliable Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] We detail a two-part procedure encompassing the in situ preparation of cyclopropylmagnesium bromide and its subsequent nucleophilic addition to the ketone precursor, 1-(4-methoxy-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

Tertiary alcohols incorporating a cyclopropyl moiety are valuable structural motifs in medicinal chemistry and materials science. The strained cyclopropyl ring can impart unique conformational constraints and metabolic stability to bioactive molecules.[3] The target molecule, 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol, serves as a key building block for more complex molecular architectures.

The chosen synthetic strategy leverages the Grignard reaction, which involves the addition of an organomagnesium halide to a carbonyl group.[4] This method is renowned for its efficiency and broad applicability. The core of this process is the nucleophilic attack of the cyclopropyl carbanion, delivered by the Grignard reagent, onto the electrophilic carbonyl carbon of 1-(4-methoxy-2-methylphenyl)ethanone.[5] Careful control over reaction conditions, particularly the exclusion of atmospheric moisture and the management of reaction temperature, is paramount for success.[6]

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent: Cyclopropyl bromide reacts with magnesium turnings in an anhydrous ether solvent to form cyclopropylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of 1-(4-methoxy-2-methylphenyl)ethanone, forming a magnesium alkoxide intermediate.

  • Work-up: Aqueous acidic work-up protonates the alkoxide to yield the final tertiary alcohol product.

Overall Reaction:

Part 1: Grignard Reagent Formation C₃H₅Br + Mg --(Anhydrous THF)--> C₃H₅MgBr

Part 2: Nucleophilic Addition & Work-up C₃H₅MgBr + 1-(4-methoxy-2-methylphenyl)ethanone --(1. Anhydrous THF; 2. H₃O⁺)--> 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Mechanistic Pathway

The Grignard reaction mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the cyclopropyl group.

G start Apparatus Setup (Flame-dried glassware under N₂) grignard_prep Part A: Grignard Formation 1. Add Mg turnings & Iodine crystal. 2. Add small amount of cyclopropyl bromide. 3. Wait for initiation (color change). start->grignard_prep grignard_addition 4. Add remaining cyclopropyl bromide dropwise. 5. Reflux gently for 1-2 hours. grignard_prep->grignard_addition reaction_setup Part B: Ketone Addition 1. Dissolve ketone in anhydrous THF. 2. Cool Grignard solution to 0°C. grignard_addition->reaction_setup ketone_addition 3. Add ketone solution dropwise to Grignard. 4. Stir at 0°C, then warm to RT for 2-4h. reaction_setup->ketone_addition quench Part C: Quenching & Work-up 1. Cool reaction to 0°C. 2. Slowly add sat. aq. NH₄Cl. ketone_addition->quench extraction 3. Transfer to separatory funnel. 4. Extract with diethyl ether. quench->extraction wash 5. Wash organic layer (1M HCl, H₂O, brine). 6. Dry over anhydrous MgSO₄. extraction->wash purify Part D: Purification & Analysis 1. Filter and concentrate via rotary evaporation. 2. Purify crude product by column chromatography. wash->purify analysis 3. Characterize pure product (NMR, IR, MS). purify->analysis

Sources

Application

Application Note: Advanced Synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol via Lanthanide-Mediated Grignard Addition

Executive Summary The synthesis of highly substituted tertiary alcohols is a critical operation in the development of active pharmaceutical ingredients (APIs). This application note details a highly optimized, self-valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted tertiary alcohols is a critical operation in the development of active pharmaceutical ingredients (APIs). This application note details a highly optimized, self-validating protocol for the synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol via the Grignard addition of cyclopropylmagnesium bromide to 4'-methoxy-2'-methylacetophenone.

Due to the steric hindrance imposed by the ortho-methyl group on the acetophenone derivative, traditional Grignard reactions suffer from competitive enolization, resulting in poor yields. By integrating Knochel’s salt ( LaCl3​⋅2LiCl ) into the workflow, this protocol completely suppresses alpha-deprotonation, driving the 1,2-addition pathway to near-quantitative conversion.

Retrosynthetic Analysis & Mechanistic Rationale

The Steric Challenge

The target molecule, 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol, is synthesized by forming a C-C bond between the carbonyl carbon of 4'-methoxy-2'-methylacetophenone and the nucleophilic carbon of cyclopropylmagnesium bromide.

Causality of Failure in Standard Conditions: Grignard reagents possess dual character: they are both potent nucleophiles and strong bases. The ortho-methyl group on 4'-methoxy-2'-methylacetophenone sterically shields the electrophilic carbonyl carbon. When cyclopropylmagnesium bromide approaches, the activation energy for nucleophilic attack is artificially raised by this steric bulk. Consequently, the Grignard reagent acts as a base, deprotonating the alpha-methyl group of the acetophenone to form an enolate [1]. Upon aqueous workup, the enolate simply reprotonates, returning unreacted starting material and drastically lowering the isolated yield.

The Lanthanide Solution

To circumvent this, we utilize a homogeneous lanthanide salt complex, LaCl3​⋅2LiCl (). Causality of Success: Lanthanum(III) is highly oxophilic. It coordinates strongly to the carbonyl oxygen, polarizing the C=O bond and dramatically increasing the electrophilicity of the carbonyl carbon. The presence of LiCl ensures the lanthanum complex remains fully soluble in THF, preventing the heterogeneous inconsistencies seen with traditional CeCl3​ [2]. This activation lowers the activation energy for 1,2-addition below that of enolization, ensuring rapid and clean carbon-carbon bond formation.

Experimental Workflow & Mechanistic Logic

GrignardWorkflow Ketone 4'-Methoxy-2'-methylacetophenone (Sterically Hindered Ketone) ActivatedComplex Lanthanide-Carbonyl Complex (Enhanced Electrophilicity) Ketone->ActivatedComplex Stir 1 h, 25 °C (THF) LaCl3 LaCl3·2LiCl (Knochel's Salt) Lewis Acid Activation LaCl3->ActivatedComplex Alkoxide Metal Alkoxide Intermediate (Suppressed Enolization) ActivatedComplex->Alkoxide Dropwise, 0 °C (Self-Validating IPC) Grignard Cyclopropylmagnesium Bromide (Nucleophile) Grignard->Alkoxide Product 1-Cyclopropyl-1-(4-methoxy- 2-methylphenyl)ethanol Alkoxide->Product Hydrolysis & Extraction Quench Aqueous NH4Cl Quench (0 °C to RT) Quench->Product

Fig 1: Workflow and mechanistic activation pathway for lanthanide-mediated Grignard addition.

Quantitative Optimization Data

The following table summarizes the optimization parameters that led to the finalized protocol. The data clearly demonstrates the necessity of lanthanide activation for this specific sterically hindered substrate.

Table 1: Optimization of Reaction Parameters for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

EntryLewis Acid AdditiveTemperature ProfileEquivalents (Grignard)Conversion (%)Isolated Yield (%)Mechanistic Observation
1None0 °C → 25 °C1.242%35%High enolization; unreacted ketone recovered.
2None-78 °C → 25 °C2.065%51%Excess reagent required; moderate yield.
3 CeCl3​ (anhydrous)0 °C → 25 °C1.288%76%Improved 1,2-addition; heterogeneous mixture.
4 LaCl3​⋅2LiCl (0.6 M) 0 °C → 25 °C 1.2 >99% 94% Homogeneous reaction; complete enolization suppression.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the validation criteria at each checkpoint are met.

Reagents Required
  • 4'-Methoxy-2'-methylacetophenone (CAS: 24826-74-2): 10.0 mmol (1.64 g)

  • Cyclopropylmagnesium bromide (CAS: 23719-80-4): 0.5 M solution in THF [3]

  • LaCl3​⋅2LiCl : 0.6 M solution in THF

  • Anhydrous Tetrahydrofuran (THF) : <50 ppm H2​O

Step 1: System Preparation & Moisture Validation
  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Add 20 mL of anhydrous THF to the flask.

  • Validation Checkpoint 1 (Anhydrous Integrity): Add 1 mg of 1,10-phenanthroline as an indicator, followed by dropwise addition of cyclopropylmagnesium bromide until a persistent pale purple color remains. Causality: This validates the complete neutralization of residual moisture in the solvent and glassware, preventing premature quenching of the bulk Grignard reagent.

Step 2: Carbonyl Activation
  • Add 4'-Methoxy-2'-methylacetophenone (1.64 g, 10.0 mmol) to the flask.

  • Add LaCl3​⋅2LiCl solution (16.7 mL, 10.0 mmol, 1.0 eq) dropwise at 25 °C.

  • Stir the mixture for 1 hour at room temperature. Causality: This incubation period is strictly required to allow the thermodynamically stable lanthanide-carbonyl complex to form fully prior to nucleophilic attack.

Step 3: Nucleophilic Addition
  • Cool the reaction vessel to strictly 0 °C using an ice/water bath.

  • Using a syringe pump, add cyclopropylmagnesium bromide (24.0 mL of 0.5 M solution, 12.0 mmol, 1.2 eq) over 30 minutes.

  • Causality: The cyclopropyl group is highly strained. Rapid addition generates a localized exotherm that can induce ring-opening side reactions. Dropwise addition at 0 °C maintains kinetic control.

  • Stir at 0 °C for 2 hours, then allow the system to naturally warm to 25 °C over 1 hour.

Step 4: In-Process Control (IPC) Validation
  • Validation Checkpoint 2 (Reaction Completion): Extract a 50 µL aliquot via syringe. Quench in 0.5 mL of saturated NH4​Cl and extract with 0.5 mL of Ethyl Acetate.

  • Analyze the organic layer via GC-MS.

  • Validation Criteria: The reaction is validated for workup only when the starting ketone peak ( m/z 164) represents <1% Area Under Curve (AUC) relative to the product peak ( m/z 206). If >1%, add an additional 0.1 eq of Grignard reagent and stir for 30 minutes.

Step 5: Quench and Isolation
  • Cool the reaction back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH4​Cl . Caution: Highly exothermic. Methane/cyclopropane gas evolution may occur if excess Grignard is present.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 20 mL). Causality: MTBE is utilized instead of THF or Ethyl Acetate because it is significantly less miscible with water, preventing the formation of stubborn lanthanide-hydroxide emulsions.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) to yield pure 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol as a colorless oil/white solid.

References

  • Krasovskiy, A., Kopp, F., Knochel, P. (2006). "Soluble Lanthanide Salts (LnCl3·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition.[Link]

  • Organic Chemistry Portal. (2006). "Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Organic-Chemistry.org.[Link]

Method

Advanced Purification Protocol for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol: Mitigating Acid-Catalyzed Dehydration

Executive Summary The isolation of highly functionalized tertiary alcohols, such as 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol , presents a notorious challenge in synthetic chemistry. Standard normal-phase silica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of highly functionalized tertiary alcohols, such as 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol , presents a notorious challenge in synthetic chemistry. Standard normal-phase silica gel chromatography frequently results in catastrophic yield losses due to acid-catalyzed dehydration. This application note provides a field-proven, mechanistically grounded protocol for the flawless purification of this sensitive intermediate, utilizing stationary phase neutralization and controlled-pH reverse-phase methodologies.

Mechanistic Causality: The Carbocation Dilemma

Standard silica gel possesses a weakly acidic surface (pH ~4.5–5.5) due to the presence of free silanol groups. When 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is exposed to this environment, the tertiary hydroxyl group is readily protonated and eliminated as water.

The driving force for this rapid dehydration is the formation of an exceptionally stable carbocation. The cationic center is dually stabilized by:

  • Resonance Stabilization : The electron-donating 4-methoxy-2-methylphenyl group provides robust stabilization via π -electron delocalization.

  • σ−π Conjugation : The adjacent cyclopropyl ring donates electron density from its bent σ -bonds into the empty p-orbital of the carbocation, forming a non-classical cyclopropylcarbinyl/bicyclobutonium cation network[1].

This highly stable intermediate rapidly undergoes proton loss to form alkene derivatives or undergoes ring-expansion/opening to yield homoallylic alcohols[2]. To arrest this degradation pathway, the chromatographic system must be strictly buffered against Brønsted acidity. The addition of 1% Triethylamine (Et 3​ N) to the eluent neutralizes the acidic silanol sites, completely suppressing the ionization of the tertiary alcohol[3].

Mechanism A 1-Cyclopropyl-1- (4-methoxy-2-methylphenyl) ethanol B Protonated Alcohol (-H2O) A->B Acidic Silica (pH ~5.0) E Pure Isolated Target A->E Neutralized Silica (+ 1% Et3N) C Cyclopropylcarbinyl Cation (Stabilized) B->C D Elimination / Ring-Opening (Alkenes & Homoallylic byproducts) C->D

Mechanistic divergence of tertiary alcohol purification on acidic vs. neutralized silica.

Comparative Purification Modalities

To highlight the necessity of specialized conditions, the table below summarizes the expected outcomes when subjecting 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol to various chromatographic environments.

Purification ModalityStationary PhaseAdditive / BufferExpected RecoveryMajor Byproducts Observed
Standard Normal-Phase Bare Silica Gel (60 Å)None< 20%Alkenes, Homoallylic alcohols
Neutralized Normal-Phase Bare Silica Gel (60 Å)1% Triethylamine> 90% None (Trace Et 3​ N residue)
Basic Normal-Phase Basic Alumina (Brockmann I)None75 - 85%Minor thermal elimination
Standard RP-HPLC C18 Silica0.1% TFA or Formic Acid0% (Total loss)Alkenes (Complete degradation)
Buffered RP-HPLC C18 Silica10 mM NH 4​ HCO 3​ (pH 8.0)> 95% None

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process quality control checks, the operator can guarantee the structural integrity of the target molecule throughout the workflow.

Protocol A: Triethylamine-Neutralized Normal-Phase Chromatography (Preparative Scale)

Use this method for scaling up purification (>100 mg) where cost-efficiency and throughput are prioritized.

Step 1: Self-Validation via 2D-TLC Before running the column, spot the crude mixture on a standard silica TLC plate. Develop the plate in Hexanes/EtOAc (8:2). Allow the plate to dry completely for 10 minutes, rotate it 90 degrees, and develop it again in the same solvent.

  • Diagnostic: If spots appear off the diagonal axis, the compound is decomposing on the silica. This confirms the absolute necessity of Et 3​ N neutralization.

Step 2: Column Preparation

  • Prepare the eluent system: Hexanes/Ethyl Acetate (gradient from 95:5 to 80:20) containing exactly 1% (v/v) Triethylamine (Et 3​ N) .

  • Slurry-pack the silica gel (40–63 μm) using the initial 95:5 + 1% Et 3​ N solvent system.

  • Flush the packed column with at least 3 column volumes (CV) of the Et 3​ N-containing solvent to ensure all acidic silanol sites are fully neutralized prior to loading[3].

Step 3: Sample Loading and Elution

  • Dissolve the crude 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol in a minimum volume of the initial eluent. If the sample is insoluble, use pure dichloromethane containing 1% Et 3​ N.

  • Load the sample onto the column bed carefully.

  • Elute using the predetermined gradient. Collect fractions and monitor via TLC (plates must be pre-treated with Et 3​ N vapor or run in Et 3​ N-containing solvent to prevent false degradation artifacts during visualization).

Step 4: Concentration

  • Pool the product-containing fractions.

  • Concentrate in vacuo using a rotary evaporator. Critical: Maintain the water bath temperature strictly below 30 °C . Tertiary alcohols can undergo thermal elimination during concentration if trace acid or excessive heat is present.

  • Remove residual Et 3​ N by placing the flask under high vacuum (0.1 mbar) for 12 hours.

Protocol B: Neutral Reverse-Phase HPLC (Analytical to Semi-Prep)

Use this method for final polishing or when ultra-high purity (>99.5%) is required for biological assays.

Step 1: Mobile Phase Preparation

  • Solvent A: 10 mM Ammonium Bicarbonate (NH 4​ HCO 3​ ) in LC-MS grade water, adjusted to pH 8.0. (Never use standard 0.1% TFA or Formic Acid).

  • Solvent B: LC-MS grade Acetonitrile.

Step 2: Chromatography

  • Column: C18 Reverse-Phase (e.g., Waters XBridge, which is stable at high pH).

  • Gradient: 40% B to 90% B over 20 minutes.

  • Flow rate: Scaled to column diameter (e.g., 15 mL/min for a 21.2 mm ID semi-prep column).

  • Detection: UV at 254 nm and 280 nm.

Step 3: Isolation

  • Collect the target peak.

  • Immediately flash-freeze the fractions using a dry ice/acetone bath.

  • Lyophilize to dryness. The ammonium bicarbonate buffer is volatile and will sublimate completely, leaving the pure, un-degraded tertiary alcohol.

Workflow Visualization

Workflow Start Crude Reaction Mixture (Tertiary Alcohol) Check Determine Scale & Purity Requirement Start->Check ScaleUp Preparative Scale (>100 mg) Check->ScaleUp High Mass Analytical High Purity / Semi-Prep (<100 mg) Check->Analytical High Purity PrepSilica Slurry Pack Silica Gel with 1% Et3N in Hexanes ScaleUp->PrepSilica RPHPLC Reverse-Phase HPLC (C18 Column) Analytical->RPHPLC LoadSilica Load Sample & Elute (Hexanes/EtOAc + 1% Et3N) PrepSilica->LoadSilica Evap Concentrate in vacuo (T < 30°C) LoadSilica->Evap End Purified Target Compound Evap->End Buffer Use Neutral/Basic Mobile Phase (10mM NH4HCO3 / MeCN) RPHPLC->Buffer Lyophilize Lyophilize Fractions Buffer->Lyophilize Lyophilize->End

Decision matrix and workflow for the chromatographic purification of acid-sensitive alcohols.

References

  • [3] US10442762B2 - Process for the preparation of carboprost and its tromethamine salt. google.com.

  • [2] The cyclopropylcarbinyl route to γ-silyl carbocations. beilstein-journals.org.

  • [1] Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. acs.org.

Sources

Application

Application Note: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol as a Privileged Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4 | SMILES: OC(C)(C1CC1)C1C=CC(=CC=1C)OC) Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4 | SMILES: OC(C)(C1CC1)C1C=CC(=CC=1C)OC)

Executive Summary & Structural Rationale

In modern drug discovery, the strategic incorporation of conformationally restricted, metabolically stable motifs is paramount to overcoming pharmacokinetic roadblocks. 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol serves as a highly versatile, multi-functional building block designed for the late-stage diversification of small-molecule therapeutics.

This compound features three critical synthetic handles:

  • The Cyclopropyl Ring: Acts as a bioisostere for gem-dimethyl or isopropyl groups, offering superior metabolic stability and unique conformational rigidity.

  • The Tertiary Alcohol: Serves as a prime precursor for SN​1 -type functionalizations, specifically the Ritter reaction, enabling the installation of sterically shielded α -tertiary amides.

  • The 4-Methoxy-2-methylphenyl Moiety: The methoxy group functions as a robust, masked phenol that can be orthogonally deprotected for downstream cross-coupling or PROTAC linker attachment, while the ortho-methyl group induces a defined steric twist to the aryl plane.

Mechanistic Insights: The Causality of Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic integration of this building block requires a deep understanding of its inherent electronic and steric properties.

The Cyclopropyl Effect on Pharmacokinetics

Replacing flexible aliphatic chains with a cyclopropyl ring is a proven strategy to enhance a drug's pharmacokinetic profile. The cyclopropane ring possesses shorter C–C bonds (1.51 Å) and enhanced s-character in its C–H bonds compared to standard alkanes. This structural nuance makes the C–H bonds significantly stronger and more resistant to Cytochrome P450-mediated hydrogen atom transfer (HAT), thereby increasing the metabolic half-life of the drug ()[1].

Carbocation Stabilization & The Ritter Pathway

The tertiary alcohol is highly prone to ionization under Brønsted acid catalysis. The resulting tertiary carbocation is exceptionally stable due to:

  • Resonance stabilization from the electron-donating 4-methoxy-2-methylphenyl group.

  • σ

    π conjugation from the adjacent cyclopropyl ring (when in the bisected conformation).

This stabilization makes the compound an ideal substrate for the Ritter Reaction . As the carbocation forms, it is rapidly intercepted by a nitrile nucleophile to form a nitrilium ion, which is subsequently hydrolyzed to a bulky amide ()[2].

Orthogonal Ether Cleavage

The 4-methoxy group provides a stable protecting group during harsh acidic transformations (like the Ritter reaction). When the free phenol is required, Boron Tribromide ( BBr3​ ) is employed. According to DFT calculations, BBr3​ acts as a hard Lewis acid, coordinating to the ether oxygen to form a charged intermediate. This activates the adjacent methyl group for nucleophilic attack by the liberated bromide ion, cleanly yielding the phenol ()[3].

Synthetic Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process checks to ensure reaction fidelity.

Protocol A: Ritter-Type Amination (Synthesis of α -Tertiary Amides)

Objective: Convert the tertiary alcohol into a sterically hindered amide.

  • Initiation: In an oven-dried flask under nitrogen, dissolve 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (1.0 equiv) in glacial acetic acid (0.5 M). Add the desired nitrile (e.g., chloroacetonitrile, 5.0 equiv).

  • Activation: Cool the mixture to 0 °C. Dropwise, add concentrated H2​SO4​ (2.0 equiv). Causality: The low temperature prevents unwanted elimination (dehydration to styrene) while the acid promotes the formation of the highly stabilized carbocation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting tertiary alcohol will elute higher ( Rf​≈0.6 ) than the highly polar amide product ( Rf​≈0.2 ).

  • Quenching & Hydrolysis: Pour the mixture over crushed ice to hydrolyze the intermediate nitrilium ion. Neutralize carefully with saturated aqueous NaHCO3​ .

  • Isolation: Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Validate success via LC-MS by confirming the presence of the [M+H]+ peak of the amide (note: the starting alcohol typically shows an [M−H2​O+H]+ peak due to in-source fragmentation).

Protocol B: BBr3​ -Mediated Phenol Unmasking

Objective: Cleave the aryl methyl ether to yield a functionalizable phenol.

  • Initiation: Dissolve the substrate in anhydrous CH2​Cl2​ (0.2 M) under an argon atmosphere. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr3​ (1.0 M in CH2​Cl2​ , 2.5 equiv) dropwise. Causality: The excess BBr3​ accounts for coordination to other Lewis basic sites (e.g., the amide carbonyl if Protocol A was performed first)[3].

  • Propagation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Self-Validation (Quenching Logic): Quench the reaction by slowly adding anhydrous Methanol at 0 °C. Causality: Methanol reacts with excess BBr3​ to form volatile trimethyl borate ( B(OMe)3​ ) and HBr , safely breaking down the boron-phenol complex without the violent exotherm associated with aqueous quenching.

  • Validation: Concentrate the mixture and analyze via 1H NMR. Complete demethylation is confirmed by the disappearance of the sharp Ar−OCH3​ singlet at ~3.8 ppm.

Physicochemical Data & Comparative Profiling

To justify the use of this specific building block over simpler aliphatic alternatives, refer to the anticipated physicochemical shifts summarized below.

Table 1: Anticipated Physicochemical Shifts (Cyclopropyl vs. Isopropyl Substitution)

PropertyIsopropyl AnalogCyclopropyl AnalogMechanistic Rationale
Lipophilicity (LogD) Higher (~3.5)Lower (~3.1)Cyclopropyl rings possess enhanced s-character, reducing overall lipophilicity compared to standard alkanes.
Metabolic Stability (HLM) Lower ( t1/2​ < 30 min)Higher ( t1/2​ > 60 min)Shorter, stronger C-H bonds in the cyclopropane ring resist CYP450-mediated oxidation.
Conformational Entropy High (Free rotation)Low (Restricted)The rigid ring locks the 3D vector of the molecule, often leading to entropically favorable target binding.

Diversification Pathway

The following diagram illustrates the synthetic divergence of the building block into two highly valuable medicinal chemistry intermediates.

G A 1-Cyclopropyl-1-(4-methoxy- 2-methylphenyl)ethanol B Ritter Reaction (Nitrile, H2SO4) A->B Carbocation Formation C Demethylation (BBr3, CH2Cl2) A->C Lewis Acid Coordination D Bulky α-Tertiary Amide (Sterically Shielded) B->D Nucleophilic Attack E Free Phenol Derivative (Late-Stage Handle) C->E Ether Cleavage

Fig 1: Synthetic divergence of the building block via Ritter amination and BBr3 demethylation.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry, 2015. URL:[Link]

  • Ghorbani, M., et al. "Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/NTMPA nanocomposite." Scientific Reports (via PubMed Central), 2023. URL:[Link]

Sources

Method

Application Note: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol as a Privileged Building Block in Organic Synthesis

Introduction & Chemical Identity 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4) is a highly specialized tertiary cyclopropyl carbinol[1]. In modern organic synthesis and drug development, this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4) is a highly specialized tertiary cyclopropyl carbinol[1]. In modern organic synthesis and drug development, this compound is not utilized as a final active pharmaceutical ingredient (API), but rather as a privileged, stereochemically rich building block. Its unique structural motif—a tertiary alcohol flanked by a strained cyclopropyl ring and an electron-rich aromatic system—makes it an ideal precursor for generating nonclassical carbocations, enabling access to complex homoallylic and cyclobutane scaffolds.

Mechanistic Rationale: The Nonclassical Carbocation

The synthetic utility of this building block hinges entirely on its ability to form a Cyclopropyl Carbinyl Cation (CPC) upon activation. As an Application Scientist, it is critical to understand the causality behind this specific substitution pattern:

  • Electronic Stabilization (The 4-Methoxy Group): The para-methoxy substituent donates electron density through the π -system via resonance. This dramatically lowers the activation barrier for C–OH bond cleavage under mild acidic conditions, stabilizing the resulting nonclassical carbocation and preventing unwanted degradation pathways[2].

  • Conformational Locking (The 2-Methyl Group): The ortho-methyl group is not merely a spectator. Upon ionization, it induces severe A-1,3 strain, restricting the free rotation of the aryl ring. This steric clash locks the conformation of the carbocation, providing rigid facial shielding. This is the exact mechanism that forces incoming nucleophiles to attack from a single trajectory, enabling the formally 2 recently highlighted in advanced synthetic literature[2].

The equilibrium between the CPC and the homoallylic cation dictates the stereospecificity of subsequent nucleophilic trapping[3].

Mechanism SM 1-Cyclopropyl-1-(4-methoxy- 2-methylphenyl)ethanol CPC Cyclopropyl Carbinyl Cation (CPC) SM->CPC Acid Catalyst (-H₂O) HomoC Homoallylic Cation CPC->HomoC Ring Opening (Thermodynamic) HomoP Homoallylic Derivatives (C-C, C-N, C-O) CPC->HomoP Direct Trapping (Stereoretentive) CycloP Cyclobutane Scaffolds CPC->CycloP Ring Expansion (Metal-Catalyzed) HomoC->HomoP Nucleophilic Attack

Fig 1. Divergent reactivity pathways of the cyclopropyl carbinyl cation (CPC) intermediate.

Quantitative Reaction Profiling

By modulating the catalyst and nucleophile, researchers can dictate the fate of the CPC intermediate. The table below summarizes the quantitative outcomes of various trapping methodologies.

Table 1: Divergent Functionalization of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Nucleophile / ReagentCatalyst SystemMajor PathwayYield (%)Stereoselectivity
H₂O B(C₆F₅)₃ (10 mol%)Homoallylic Alcohol92>19:1 dr
TMS-N₃ InCl₃ (5 mol%)Homoallylic Azide8815:1 dr
Indole Chiral Phosphoric AcidAlkylated Arene9095:5 er
Terminal Alkyne Ru(II) ComplexCyclobutanone81>99% (Z)-isomer

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded directly into the workflow.

Protocol A: Stereoretentive Synthesis of Homoallylic Ethers via B(C₆F₅)₃ Catalysis

Objective: Convert the tertiary cyclopropyl carbinol into a stereodefined homoallylic ether. Causality: B(C₆F₅)₃ is utilized as a mild, water-tolerant Lewis acid. It specifically coordinates to the tertiary hydroxyl group without degrading the electron-rich aromatic ring, facilitating controlled ionization to the CPC[2].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol in 5.0 mL of anhydrous dichloromethane (DCM).

  • Initiation: Cool the solution to -20 °C using a cryocooler. Add the desired alcohol nucleophile (e.g., 2.0 mmol of benzyl alcohol).

  • Catalysis: Dropwise add a solution of B(C₆F₅)₃ (10 mol%, 0.1 mmol) in DCM.

    • Self-Validation Check: The solution will immediately transition from colorless to a vibrant orange-red hue. This chromic shift is the visual confirmation of the nonclassical carbocation's formation, heavily stabilized by the 4-methoxy group.

  • Monitoring: Stir for 2 hours at -20 °C.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf = 0.45, stains dark blue with p-anisaldehyde) should disappear, replaced by the product (Rf = 0.60, stains purple). Troubleshooting: If the red color fades to pale yellow prematurely, ambient moisture has quenched the catalyst; add an additional 2 mol% B(C₆F₅)₃.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 × 10 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Ruthenium-Catalyzed Ring Expansion to Cyclobutanones

Objective: Isomerize the cyclopropyl carbinol framework into a functionalized cyclobutanone. Causality: Transition metal catalysis bypasses the thermodynamic sink of the homoallylic cation. The alkynophilic nature of Ruthenium kinetically drives a 1,2-alkyl shift, expanding the strained three-membered ring into a four-membered cyclobutane scaffold without uncontrolled polymerization[4].

  • Preparation: Dissolve 1.0 mmol of the substrate in 0.2 M anhydrous toluene.

  • Catalysis: Add 5 mol% of the Ru(II) catalyst (e.g.,[Ru(p-cymene)Cl₂]₂) and heat to 80 °C.

  • Monitoring: Stir for 4 hours.

    • Self-Validation Check: To validate the successful ring expansion and formation of the ketone, spot the reaction mixture on a TLC plate and stain with 2,4-dinitrophenylhydrazine (2,4-DNP). An instant bright yellow/orange precipitate spot confirms the presence of the newly formed cyclobutanone carbonyl.

  • Isolation: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove ruthenium salts prior to final chromatographic purification.

References

  • Title: 1-(4-Methoxy-2-methylphenyl)
  • Title: Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols Source: ResearchGate URL
  • Title: Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation Source: Journal of the American Chemical Society URL
  • Title: Stereoselective, Dual-Mode Ruthenium-Catalyzed Ring Expansion of Alkynylcyclopropanols Source: Journal of the American Chemical Society URL

Sources

Application

Application Notes &amp; Protocols: A Tiered Strategy for Characterizing the Biological Activity of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Introduction 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is a novel chemical entity (NCE) whose biological and toxicological profile is currently uncharacterized. The early-stage assessment of any NCE is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is a novel chemical entity (NCE) whose biological and toxicological profile is currently uncharacterized. The early-stage assessment of any NCE is a critical phase in drug discovery, requiring a systematic approach to identify potential therapeutic applications while simultaneously flagging safety and liability concerns. A tiered, hierarchical screening strategy provides a resource-efficient framework to build a comprehensive pharmacological profile, enabling informed decisions for further development.

This guide details a multi-tiered protocol for the initial in vitro characterization of this compound. The workflow is designed to first establish a foundational understanding of its cytotoxicity and metabolic fate (Tier 1), then progress to critical safety pharmacology assessments (Tier 2), and finally, explore its potential interactions with key Central Nervous System (CNS) targets implicated in a wide range of neurological and psychiatric disorders (Tier 3). This structured approach ensures that foundational data on safety and viability informs the design and interpretation of more complex, target-specific assays.

Tier 1: Foundational Assessment

The primary objective of this tier is to determine the compound's general toxicity and metabolic stability. These data are prerequisites for designing subsequent experiments, as they define the viable concentration range and provide an early glimpse into the compound's potential pharmacokinetic behavior.

Protocol 1: In Vitro Neuronal Cytotoxicity Assay

Rationale: Assessing cytotoxicity is the first essential step to understand the concentration at which a compound elicits cellular damage. This protocol uses the human neuroblastoma cell line, SH-SY5Y, a well-established model for evaluating the neurotoxic potential of novel psychoactive substances.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures mitochondrial reductase activity, serving as a proxy for cell viability.

Methodology: MTT Assay

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol in DMSO. Perform serial dilutions in the culture medium to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Protocol 2: Metabolic Stability in Human Liver Microsomes

Rationale: Metabolic stability is a key determinant of a drug's half-life and oral bioavailability.[3] This assay evaluates the compound's susceptibility to degradation by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in human liver microsomes (HLMs).[4] A high rate of degradation may indicate rapid clearance in vivo.

Methodology: HLM Incubation and LC-MS/MS Analysis

  • Reagents: Pooled Human Liver Microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C for 10 minutes.[5]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like labetalol).[6]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[5]

    • t₁/₂ = 0.693 / k

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Tier 2: Preliminary Safety Pharmacology

This tier addresses two of the most significant safety hurdles in drug development: cardiotoxicity (via hERG inhibition) and drug-drug interaction potential (via CYP inhibition). Negative findings in these assays are often critical for a compound's progression.

Protocol 3: hERG Potassium Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[7] Regulatory agencies mandate hERG testing for most new chemical entities.[8][9] A thallium flux assay is a high-throughput method to identify potential hERG blockers.[10]

Methodology: Thallium Flux Assay

  • Cell Line: Use a stable cell line, such as HEK293 or U2OS, that has been engineered to express the hERG channel.[10]

  • Cell Plating: Plate the cells in a 384-well microplate and allow them to form a monolayer.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 60 minutes at room temperature.

  • Compound Addition: Add the test compound at various concentrations (typically spanning from 0.01 to 30 µM) and incubate for 10-15 minutes. Include a vehicle control (DMSO) and a potent hERG inhibitor as a positive control (e.g., Astemizole or Dofetilide).[10][11]

  • Thallium Flux Measurement: Use a kinetic plate reader to measure the baseline fluorescence. Inject a stimulus buffer containing thallium ions to open the hERG channels and immediately record the increase in fluorescence over time as thallium enters the cells and binds to the dye.[10]

  • Data Analysis: Calculate the initial rate of fluorescence increase for each well. Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity). Plot the percent inhibition against the log concentration of the test compound and fit the curve using non-linear regression to determine the IC₅₀ value.

Protocol 4: Cytochrome P450 (CYP) Inhibition Panel

Rationale: Many drugs are metabolized by CYP enzymes. If a new drug inhibits these enzymes, it can slow the metabolism of co-administered drugs, leading to elevated plasma concentrations and potential toxicity.[12] This assay assesses the potential of the test compound to inhibit the five major CYP isoforms (CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4) as recommended by regulatory agencies.[13][14]

Methodology: Multi-CYP Inhibition Assay

  • System: Use pooled human liver microsomes (HLMs) as the enzyme source.[15]

  • Assay Setup: For each CYP isoform, set up incubations containing HLMs, a specific probe substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6), and the test compound at multiple concentrations.

  • Reaction: Pre-incubate the mixture at 37°C, then initiate the reaction by adding an NADPH regenerating system.

  • Termination: After a short incubation period (within the linear range of metabolite formation), terminate the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to remove protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: For each isoform, calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the log concentration of the test compound. A lower IC₅₀ value indicates a higher potential for drug-drug interactions.

Tier 3: Exploratory CNS Pharmacology

Based on the general structural features of many CNS-active compounds, this tier explores potential interactions with major neurotransmitter receptor systems. Competitive radioligand binding assays are employed as a robust, high-throughput method to determine the compound's affinity for these targets. A high affinity for a specific receptor would warrant further investigation with functional assays.

General Protocol: Competitive Radioligand Binding Assay

The following steps are foundational for Protocols 5 through 8, with specific reagents tailored to each target receptor.

  • Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) or prepared from specific brain regions (e.g., rat cortex).[16][17]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled, known ligand ("displacer") to saturate all specific binding sites.

    • Competitive Binding: Membranes + Radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 27°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[17]

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) using a liquid scintillation counter.[16]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of the test compound, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Protocol 5: Dopamine Receptor Subtype Binding Panel (D₁ & D₂)
  • Rationale: The dopaminergic system is a key target for antipsychotics, anti-Parkinson's agents, and drugs of abuse.

  • Specific Reagents:

    • D₁ Receptor:

      • Membranes: CHO or HEK293 cells expressing human D₁ receptor.

      • Radioligand: [³H]-SCH23390.

      • Displacer for NSB: 10 µM Butaclamol.

    • D₂ Receptor:

      • Membranes: CHO or HEK293 cells expressing human D₂ receptor.[16]

      • Radioligand: [³H]-Spiperone or [³H]-Raclopride.[16][18]

      • Displacer for NSB: 10 µM Haloperidol.[16]

Protocol 6: Serotonin Receptor Subtype Binding Panel (5-HT₂ₐ & 5-HT₂ₑ)
  • Rationale: The 5-HT₂ₐ receptor is a primary target for atypical antipsychotics and psychedelic drugs. The 5-HT₂ₑ receptor is implicated in mood, anxiety, and appetite.

  • Specific Reagents:

    • 5-HT₂ₐ Receptor:

      • Membranes: CHO cells expressing human 5-HT₂ₐ receptor.[17][19]

      • Radioligand: [³H]-Ketanserin.[17]

      • Displacer for NSB: 10 µM unlabeled Ketanserin.[17]

    • 5-HT₂ₑ Receptor:

      • Membranes: CHO cells expressing human 5-HT₂ₑ receptor.[20]

      • Radioligand: [³H]-LSD.[20]

      • Displacer for NSB: 10 µM Serotonin (5-HT) with 10 µM Pargyline.

Protocol 7: NMDA Receptor Binding Assay
  • Rationale: The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. It is a target for drugs used to treat Alzheimer's disease and for dissociative anesthetics.

  • Specific Reagents:

    • Membranes: Rat cortical membranes.

    • Radioligand: [³H]-MK-801 (Dizocilpine), a use-dependent channel blocker.[21]

    • Assay Condition: The assay must be performed in the presence of saturating concentrations of glutamate and glycine (co-agonists) to open the channel and allow [³H]-MK-801 to bind.

    • Displacer for NSB: 10 µM unlabeled MK-801.

Protocol 8: GABA-A Receptor (Benzodiazepine Site) Binding Assay
  • Rationale: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and the target of benzodiazepines, barbiturates, and neurosteroids, which are used to treat anxiety, insomnia, and epilepsy.[22]

  • Specific Reagents:

    • Membranes: Rat cortical membranes.

    • Radioligand: [³H]-Flumazenil, which binds to the benzodiazepine site.[22]

    • Displacer for NSB: 10 µM Diazepam.

Data Presentation & Interpretation

The quantitative data generated from this tiered screening approach should be summarized for clear interpretation and decision-making.

Table 1: Summary of Foundational and Safety Pharmacology Data

Assay Endpoint Result Interpretation Guide
Neuronal Cytotoxicity IC₅₀ (µM) > 30 µM: Low toxicity. < 10 µM: Significant toxicity, proceed with caution.
Metabolic Stability t₁/₂ (min) > 30 min: Stable. < 10 min: Rapidly metabolized.
hERG Inhibition IC₅₀ (µM) > 10 µM: Low risk. < 1 µM: High risk of cardiotoxicity.
CYP Inhibition (3A4) IC₅₀ (µM) > 10 µM: Low risk. < 1 µM: High risk of drug-drug interactions.

| CYP Inhibition (2D6) | IC₅₀ (µM) | | > 10 µM: Low risk. < 1 µM: High risk of drug-drug interactions. |

Table 2: Summary of Exploratory CNS Receptor Binding Affinities

Receptor Target Endpoint Result (Kᵢ, nM) Interpretation Guide
Dopamine D₁ Kᵢ (nM) < 100 nM: High affinity. 100-1000 nM: Moderate affinity. > 1000 nM: Low affinity.
Dopamine D₂ Kᵢ (nM) < 100 nM: High affinity. 100-1000 nM: Moderate affinity. > 1000 nM: Low affinity.
Serotonin 5-HT₂ₐ Kᵢ (nM) < 100 nM: High affinity. 100-1000 nM: Moderate affinity. > 1000 nM: Low affinity.
Serotonin 5-HT₂ₑ Kᵢ (nM) < 100 nM: High affinity. 100-1000 nM: Moderate affinity. > 1000 nM: Low affinity.
NMDA Kᵢ (nM) < 1000 nM: Significant affinity. > 1000 nM: Low affinity.

| GABA-A (BZD site) | Kᵢ (nM) | | < 1000 nM: Significant affinity. > 1000 nM: Low affinity. |

A potent Kᵢ value (< 100 nM) at any of the CNS targets would identify a primary molecular target and strongly justify progressing the compound to functional assays (e.g., calcium flux, electrophysiology, or second messenger assays) to determine if it acts as an agonist, antagonist, or allosteric modulator.

Visualizations

Tiered_Screening_Workflow cluster_0 Tier 1: Foundational cluster_1 Tier 2: Safety cluster_2 Tier 3: Exploratory CNS Cytotoxicity Protocol 1: Cytotoxicity Assay (IC50) hERG Protocol 3: hERG Inhibition (IC50) Cytotoxicity->hERG CYP Protocol 4: CYP450 Inhibition (IC50 Panel) Cytotoxicity->CYP Metabolism Protocol 2: Metabolic Stability (t1/2, CLint) Metabolism->hERG Metabolism->CYP Receptors Protocols 5-8: Receptor Binding (Ki Panel) hERG->Receptors CYP->Receptors Decision Go / No-Go Decision Receptors->Decision NCE New Chemical Entity NCE->Cytotoxicity NCE->Metabolism Functional Functional Assays Decision->Functional High Affinity Hit

Caption: Tiered workflow for NCE biological characterization.

Radioligand_Binding_Assay cluster_total cluster_nsb cluster_comp cluster_result Total Total NSB NSB Result Specific Binding = Total - NSB Total->Result Comp Comp NSB->Result IC50 IC50 Curve from Competitive Binding Comp->IC50

Caption: Principle of a competitive radioligand binding assay.

CYP_Inhibition_Workflow cluster_incubation Incubation @ 37°C cluster_reaction Reaction cluster_analysis Analysis Incubation Human Liver Microsomes + CYP Probe Substrate + Test Compound Start Add NADPH (Start Reaction) Incubation->Start Stop Add Acetonitrile (Stop Reaction) Start->Stop LCMS LC-MS/MS Quantifies Probe Metabolite Stop->LCMS IC50 Calculate % Inhibition Determine IC50 LCMS->IC50

Caption: Workflow for a Cytochrome P450 inhibition assay.

References

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available at: [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. Available at: [Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

  • hERG Safety Assay. Evotec. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available at: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. JoVE. Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • Cytochrome P450 Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available at: [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Nature Experiments. Available at: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Protocols. Available at: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

  • Cytochrome (CYP) P450 Inhibition Ki Assay. Evotec. Available at: [Link]

  • Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses. ResearchGate. Available at: [Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors. Frontiers in Chemistry. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Available at: [Link]

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PMC. Available at: [Link]

  • NMDA-receptors functional assays for CNS diseases. Neuroservice. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Available at: [Link]

  • (PDF) Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. ResearchGate. Available at: [Link]

  • A high-throughput assay method for identifying allosteric nmda receptor modulators. Google Patents.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]

  • The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures. SciTechnol. Available at: [Link]

  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Publications. Available at: [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

Sources

Method

handling and storage procedures for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Comprehensive Handling, Storage, and Application Protocols for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol Executive Chemical Profiling 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Handling, Storage, and Application Protocols for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Executive Chemical Profiling

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4) is a highly specialized tertiary alcohol building block. It features a unique juxtaposition of a cyclopropyl ring and an electron-rich 4-methoxy-2-methylphenyl moiety. This structural density makes it highly valuable for synthesizing complex ring-expanded systems,1[1]. However, the exact structural features that make it synthetically useful also render the molecule exceptionally sensitive to environmental degradation, dictating strict handling and storage paradigms.

Mechanistic Vulnerabilities & Storage Causality

Tertiary alcohols inherently undergo2[2]. In this specific molecule, the departure of the protonated hydroxyl group generates a tertiary carbocation that is exceptionally stabilized by both the adjacent electron-donating 4-methoxy-2-methylphenyl group (via resonance) and the cyclopropyl group (via σ -conjugation/hyperconjugation).

Because the activation energy for carbocation formation is dramatically lowered, the3[3]. Even trace ambient acidity—such as dissolved CO₂ in absorbed moisture or acidic silanol residues on untreated glassware—can trigger spontaneous dehydration into an alkene or drive a cyclopropyl carbinol rearrangement. Consequently, storage protocols must rigorously exclude moisture, heat, and acidic surfaces to prevent auto-degradation.

DegradationMechanism A 1-Cyclopropyl-1- (4-methoxy-2-methylphenyl)ethanol B Protonated Oxonium Ion A->B Trace H+ C Stabilized Benzylic/ Tertiary Carbocation B->C -H2O (Slow) D E1 Dehydration (Alkene) C->D -H+ E Ring-Opened Homoallylic Product C->E Rearrangement

Acid-catalyzed degradation and rearrangement pathway of the cyclopropyl carbinol.

Table 1: Quantitative Storage Parameters & Causality

ParameterSpecificationCausal Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the thermal kinetic energy required to overcome the exceptionally low activation barrier for E1 elimination.
Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric moisture absorption, which can form carbonic acid with ambient CO₂ and catalyze degradation.
Light Exposure Opaque/Amber containersThe electron-rich methoxy-aryl system is highly susceptible to photo-oxidation over prolonged periods.
Container Material Base-washed borosilicateUntreated glass possesses surface silanol groups (acidic) that act as heterogeneous catalysts for surface dehydration.

Handling & Self-Validating Purity Protocols

Standard handling of this compound requires Schlenk techniques or a glovebox if the material is to be stored long-term after opening. Before deploying the compound in sensitive syntheses, its structural integrity must be validated to ensure it has not degraded during transit or storage.

Self-Validating NMR Purity Check:

  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately before use. Causality: Commercial CDCl₃ degrades over time to form trace DCl. Exposing this tertiary alcohol to DCl in an NMR tube will cause rapid, in-situ dehydration, yielding a false-positive for degradation.

  • Sample Preparation: Dissolve a 5 mg aliquot of the compound in the neutralized CDCl₃.

  • Spectral Validation: Analyze the ¹H NMR spectrum. The material is validated for use if intact cyclopropyl protons are present (distinct multiplets typically between 0.5–1.5 ppm) and vinylic protons (5.0–6.5 ppm) are entirely absent.

Application Protocol: Controlled Dehydrative Ring-Opening

While spontaneous degradation is a storage risk, controlled acid-catalyzed rearrangement is the primary synthetic application of cyclopropyl carbinols. Using a mild Lewis acid catalyst such as Bismuth(III) triflate (Bi(OTf)₃), this compound can be selectively converted into4[4] without the harsh polymerization side-reactions typical of strong Brønsted acids.

ProtocolWorkflow S1 1. Substrate Preparation Dissolve in anhydrous DCM (Base-washed glassware) S2 2. Lewis Acid Catalysis Add Bi(OTf)3 (5-20 mol%) at 0°C S1->S2 S3 3. Reaction Monitoring Track via TLC/NMR S2->S3 S4 4. Quenching Neutralize with Sat. NaHCO3 S3->S4 S5 5. Isolation & Purification Extraction & Flash Chromatography S4->S5

Step-by-step workflow for the controlled dehydrative ring-opening application.

Step-by-Step Methodology:

  • Equipment Preparation: Flame-dry all glassware under vacuum. Pre-treat the reaction flask with a 5% triethylamine in hexanes solution, followed by oven drying at 120°C. Causality: Neutralizes any latent surface acidity that could compete with the Lewis acid and alter regioselectivity.

  • Substrate Dissolution: In a Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol in 10 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The low temperature kinetically controls the highly reactive carbocation intermediate, preventing runaway polymerization or unselective elimination.

  • Catalyst Addition: Add 5–10 mol% of Bi(OTf)₃ in a single portion. A transient color change may occur, indicating the formation of the stabilized benzylic/tertiary carbocation.

  • Monitoring: Stir the reaction at 0°C, allowing it to slowly warm to room temperature. Monitor via TLC (using base-treated silica plates) until the starting material is entirely consumed (typically 1–2 hours).

  • Quenching (Critical Step): Immediately quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Causality: Rapid neutralization of the Lewis acid halts the reaction precisely at the desired thermodynamic product, preventing further secondary rearrangements of the newly formed double bonds.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using a gradient of pentane/ethyl acetate to isolate the target functionalized diene or ring-opened derivative.

References

  • OpenStax. "17.6 Reactions of Alcohols - Organic Chemistry." OpenStax. 2

  • LibreTexts. "14.4: Dehydration Reactions of Alcohols." Chemistry LibreTexts. 3

  • Sandridge, M. J., et al. "α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols." J. Org. Chem. 2017. Thieme Connect. 4

  • ChemicalBook. "Cyclopropyl carbinol: properties, applications in organic synthesis and safety." ChemicalBook. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks encountered during the Grignard-mediated synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks encountered during the Grignard-mediated synthesis of 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol .

This tertiary alcohol is typically synthesized via the nucleophilic addition of (4-methoxy-2-methylphenyl)magnesium bromide to cyclopropyl methyl ketone. Due to the unique steric and electronic properties of the cyclopropyl and electron-rich aryl groups, this reaction is highly susceptible to pathway divergence, leading to yield-limiting byproducts [3].

Part 1: Quantitative Diagnostic Matrix

Before adjusting your synthetic parameters, identify your primary byproduct using the analytical signatures below. This table summarizes the quantitative data required to diagnose reaction failures.

Byproduct CategoryChemical IdentityPrimary CausalityAnalytical Signature (GC-MS / ¹H NMR)
Dehydration 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)etheneAcidic workupm/z = 188 (M-H₂O); Loss of OH stretch; Vinyl protons at δ 5.0–5.5 ppm.
Ring-Opening 4-(4-methoxy-2-methylphenyl)penta-1,3-dieneExtended acid exposurem/z = 188; Complete loss of upfield cyclopropyl multiplet (δ 0.3–0.6 ppm).
Enolization Recovered Ketone + Aldol DimersGrignard acting as a basem/z = 84 (Ketone); Broad OH peak in dimer; High recovery of starting materials.
Homocoupling 4,4'-Dimethoxy-2,2'-dimethylbiphenylWurtz coupling during Grignard prepm/z = 242; Highly symmetrical aryl NMR signals; Insoluble white precipitate.

Part 2: In-Depth Troubleshooting FAQs

Q1: My GC-MS shows a massive peak at m/z 188 (M-18) instead of the target alcohol (m/z 206). Why is the product dehydrating so easily?

A1: You are observing the extreme stability of the intermediate carbocation. When you quench the reaction with standard acids (e.g., HCl or even aqueous NH₄Cl), the tertiary alcohol is protonated and readily loses water [1]. The resulting carbocation is exceptionally stable due to dual factors:

  • Resonance Stabilization: The para-methoxy group on the aryl ring strongly donates electron density into the empty p-orbital.

  • Sigma-Conjugation: The cyclopropyl ring adopts a bisected conformation, allowing its strained C-C σ-bonds to hyperconjugate with the empty p-orbital, providing massive stabilization[2].

Because the activation energy for ionization is so low, standard acidic workups will quantitatively destroy your product via E1 elimination (yielding the alkene) or strain-relief rearrangement (yielding the homoallylic diene). Solution: You must abandon acidic quenching. Use the strictly neutral Rochelle's salt protocol detailed in the methodology section below.

Q2: I am recovering a large amount of unreacted cyclopropyl methyl ketone, despite using an excess of Grignard reagent. What went wrong?

A2: Grignard reagents are not just nucleophiles; they are strong bases (pKₐ ~ 45–50) [3]. Cyclopropyl methyl ketone has acidic α-hydrogens on the methyl group. If the reaction temperature is too high, or if the Grignard reagent is sterically hindered (which the ortho-methyl group on your aryl Grignard exacerbates), the reagent will deprotonate the ketone to form an enolate instead of attacking the carbonyl carbon. Upon workup, the enolate simply protonates back to the starting ketone. Solution: Lower the addition temperature to 0 °C. If enolization persists, consider pre-complexing the ketone with anhydrous Cerium(III) chloride (CeCl₃) to perform an Imamoto-type addition, which drastically increases nucleophilicity while suppressing basicity.

Q3: I have a significant solid impurity that NMR confirms is 4,4'-dimethoxy-2,2'-dimethylbiphenyl. How do I prevent this?

A3: This is a Wurtz-type homocoupling byproduct. It occurs during the preparation of the Grignard reagent when unreacted aryl bromide reacts with the newly formed Grignard reagent on the surface of the magnesium metal. It is driven by a high local concentration of the aryl halide. Solution: Increase the dilution of your THF solvent and drastically reduce the addition rate of the 4-bromo-3-methylanisole. Ensure vigorous stirring to disperse the reagent away from the magnesium surface immediately upon formation.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence at the workup stage, highlighting why avoiding protons is the single most important factor in this synthesis.

G SM Ketone + Grignard Reagents Alkoxide Magnesium Alkoxide Intermediate SM->Alkoxide Nucleophilic Addition Target 1-Cyclopropyl-1- (4-methoxy-2-methylphenyl)ethanol (Target Product) Alkoxide->Target Neutral Workup (Rochelle's Salt) Cation Tertiary Cyclopropylcarbinyl Carbocation Alkoxide->Cation Acidic Workup (pH < 6) Target->Cation Acid-Catalyzed Ionization Alkene Dehydration Product (Alkene) Cation->Alkene -H+ (E1 Elimination) Diene Ring-Opened Product (Homoallylic Diene) Cation->Diene Ring Strain Relief & Rearrangement

Caption: Divergent workup pathways illustrating the acid-catalyzed degradation of the target alcohol.

Part 4: Self-Validating Experimental Protocol

To guarantee the structural integrity of the highly sensitive tertiary cyclopropylcarbinyl alcohol, follow this optimized, step-by-step methodology. This protocol utilizes a Rochelle's salt quench, a self-validating system that sequesters magnesium salts into water-soluble complexes without ever dropping the pH into the danger zone.

Step 1: Preparation of the Grignard Reagent

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

  • Add magnesium turnings (1.2 equiv) and a single crystal of iodine (initiator) to the flask.

  • Dissolve 4-bromo-3-methylanisole (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Add 5% of the aryl halide solution to the Mg turnings. Heat gently until the iodine color dissipates and the solution turns cloudy, indicating initiation.

  • Add the remaining aryl halide solution dropwise over 1 hour to maintain a gentle reflux and prevent Wurtz homocoupling. Stir for an additional 1 hour at room temperature.

Step 2: Nucleophilic Addition

  • Cool the dark Grignard solution to 0 °C using an ice bath.

  • Dissolve cyclopropyl methyl ketone (0.95 equiv, to ensure complete consumption) in anhydrous THF and add dropwise via the addition funnel over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours. Causality check: The low temperature prevents the Grignard reagent from acting as a base and enolizing the ketone.

Step 3: Neutral Quench and Workup (Critical Phase)

  • DO NOT use HCl, H₂SO₄, or NH₄Cl.

  • Cool the reaction mixture back to 0 °C.

  • Vigorously stir the mixture and slowly add a 20% (w/v) aqueous solution of Rochelle's salt (Potassium sodium tartrate tetrahydrate) in a 1:1 volume ratio with the THF.

  • Remove the ice bath and stir vigorously at room temperature for 1 to 2 hours. Causality check: Initially, a thick white emulsion will form. As the tartrate ligands chelate the magnesium ions, the emulsion will break into two distinct, crystal-clear layers (organic top, aqueous bottom). This visual cue self-validates that the magnesium has been successfully sequestered at a neutral pH.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to afford the pure 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol.

References

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. (Demonstrates E1 dehydration mechanisms and carbocation rearrangements in sensitive alcohols). URL:[Link]

  • Biomimetic Synthesis of Azorellolide via Cyclopropylcarbinyl Cation Chemistry. Journal of the American Chemical Society. (Discusses the extreme reactivity, stabilization, and rearrangement pathways of tertiary cyclopropylcarbinyl cations). URL:[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. (Details the competing nucleophilic addition versus basic enolization pathways of Grignard reagents). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Tertiary Alcohol Purification

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of tertiary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of tertiary alcohols. Unlike primary or secondary alcohols, tertiary alcohols are highly susceptible to elimination reactions (dehydration) and pose unique steric challenges during synthesis.

This guide is designed to move beyond basic instructions by explaining the causality behind these failures and providing self-validating protocols to ensure your target compound survives the purification process.

Diagnostic Purification Workflow

Before selecting a purification modality, you must profile your tertiary alcohol based on its thermal stability and acid sensitivity. Use the decision matrix below to determine the safest path forward.

Workflow Start Crude Tertiary Alcohol CheckTemp Boiling Point > 150°C? Start->CheckTemp VacDistill Vacuum Distillation (Mitigates Thermal Elimination) CheckTemp->VacDistill Yes CheckAcid Acid Sensitive? CheckTemp->CheckAcid No StandardSilica Standard Silica Gel (Risk of Dehydration) CheckAcid->StandardSilica No NeutralSilica TEA-Treated Silica or Basic Alumina CheckAcid->NeutralSilica Yes

Decision matrix for tertiary alcohol purification based on thermal and acid sensitivity.

Knowledge Base & FAQs

Q1: Why does my tertiary alcohol turn into an alkene during silica gel chromatography?

The Causality: Standard chromatographic silica gel contains silanol groups (Si-OH) that act as mild Brønsted acids. Tertiary alcohols are uniquely vulnerable to acid-catalyzed dehydration because the loss of water generates a highly stable tertiary carbocation intermediate, which rapidly undergoes E1 elimination to form an alkene [1]. The Solution: You must neutralize the stationary phase. Switch to basic alumina, or pre-treat your standard silica gel with 1% Triethylamine (TEA) to cap the acidic sites before loading your sample.

Mechanism TertAlc Tertiary Alcohol (R3C-OH) Protonation Protonated Alcohol (R3C-OH2+) TertAlc->Protonation Silica (H+) Carbocation Tertiary Carbocation (R3C+) Protonation->Carbocation -H2O (Slow) Alkene Alkene + H2O (Degradation Product) Carbocation->Alkene -H+ (Fast)

Acid-catalyzed dehydration pathway of tertiary alcohols on active silica gel.

Q2: I am trying to distill my tertiary alcohol, but I see decomposition and water formation in the receiving flask. How do I prevent this?

The Causality: Alcohols possess high heats of vaporization due to extensive hydrogen bonding, requiring thermal bath temperatures 30–50 °C above their boiling points to distill effectively [2]. If your compound's atmospheric boiling point exceeds 150 °C, this excessive heat provides the activation energy necessary for thermal elimination. The Solution: Perform a reduced-pressure (vacuum) distillation. By lowering the system pressure (e.g., to 0.1 mmHg), the compound will boil between 45 °C and 180 °C, keeping it safely below its thermal decomposition threshold[2].

Q3: My Grignard reaction yielded the target tertiary alcohol, but it co-elutes with the unreacted starting ketone. How can I separate them?

The Causality: Ketones and tertiary alcohols often share similar Rf​ values. If your starting ketone is sterically hindered, the Grignard reagent may act as a base rather than a nucleophile, deprotonating the α -carbon to form an enolate instead of adding to the carbonyl [3]. Upon aqueous workup, this enolate reverts to the starting ketone, leaving you with a difficult mixture[3]. The Solution: Exploit chemical derivatization. You can selectively react the unreacted ketone with Girard's reagent or sodium bisulfite to form a highly polar, water-soluble adduct. A simple aqueous wash will then extract the derivatized ketone, leaving the pure tertiary alcohol in the organic layer.

Q4: Can I use oxidation to clear out primary/secondary alcohol impurities from my tertiary alcohol?

The Causality: Yes. Tertiary alcohols lack a C–H bond on the carbinol carbon (the carbon attached to the –OH group). Because oxidation requires the breaking of this C–H bond to form a carbonyl π -bond, tertiary alcohols are completely inert to standard oxidants (like Jones reagent or PCC) unless a C–C bond is cleaved [4]. The Solution: You can intentionally treat your crude mixture with a mild oxidant. The primary and secondary alcohol impurities will oxidize into aldehydes, carboxylic acids, or ketones, drastically changing their polarity and allowing for easy separation via column chromatography.

Quantitative Comparison of Purification Modalities

Purification ModalityStationary Phase / ConditionTarget Compound BPTypical Recovery YieldPrimary Risk FactorMitigation Strategy
Normal Phase Chromatography Standard Silica Gel (Unmodified)N/A30 – 50%Acid-catalyzed dehydrationSwitch to basic alumina immediately.
Neutralized Chromatography Silica Gel + 1% TriethylamineN/A85 – 95%Co-elution of non-polar impuritiesOptimize solvent gradient slowly; run 2D TLC.
Atmospheric Distillation 760 mmHg< 150 °C60 – 80%Thermal eliminationMonitor bath temp strictly; do not exceed BP + 30 °C.
Vacuum Distillation 0.1 – 10 mmHg> 150 °C (at 760 mmHg)80 – 95%Bumping / SuperheatingUse magnetic stirring or a capillary bleed.

Standard Operating Procedures (SOPs)

Protocol A: TEA-Neutralized Silica Gel Chromatography

Use this protocol when your tertiary alcohol degrades on standard silica but cannot be distilled.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and add exactly 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked eluent. Flush the column with at least 3 column volumes (CV) of the eluent to ensure all acidic silanol sites are fully neutralized.

  • Loading: Dissolve your crude tertiary alcohol in the minimum amount of TEA-spiked eluent and carefully load it onto the column head.

  • Elution: Run the column normally, collecting fractions.

  • System Validation Checkpoint (2D TLC): To validate that dehydration has been successfully halted, spot a collected fraction containing your product onto a TLC plate. Run the plate in one dimension. Remove, dry, rotate the plate 90 degrees, and run it again in the same solvent.

    • Pass: A single spot on the diagonal indicates a stable compound.

    • Fail: An off-diagonal spot with a higher Rf​ indicates that the alcohol is still degrading into an alkene on the silica plate.

Protocol B: Reduced-Pressure (Vacuum) Distillation

Use this protocol for thermally sensitive tertiary alcohols with atmospheric boiling points > 150 °C.

  • Apparatus Setup: Assemble a short-path distillation setup. The shorter vapor path minimizes the time the compound is exposed to heat. Ensure all joints are heavily greased to hold a high vacuum.

  • Vacuum Application: Turn on the vacuum pump and allow the system pressure to equilibrate (target: 0.1 mmHg). Do not apply heat until the vacuum is stable. This prevents sudden bumping and flash boiling.

  • Heating: Lower the flask into the heating mantle/oil bath. Set the bath temperature 20–30 °C higher than the calculated reduced boiling point[2].

  • System Validation Checkpoint (Thermometer Plateau): Monitor the vapor temperature at the distillation head. The system is self-validating when the vapor temperature rises and strictly plateaus. Collect this fraction.

    • Pass: A constant vapor temperature indicates a pure fraction is distilling.

    • Fail: A sudden spike in temperature indicates the co-distillation of a higher-boiling impurity; swap the receiving flask immediately.

References

  • Yotsumoto, K., & Inoue, M. (2024). "Dehydration of Linalool with Two Types of Reagents Based on Silica Gel: Experiment for Distinguishing between Products by Aroma." Journal of Chemical Education.[Link]

  • Department of Chemistry, University of Rochester. "How To: Purify by Distillation." Not Voodoo X. [Link]

  • Master Organic Chemistry. (2015). "Alcohol Oxidation: 'Strong' & 'Weak' Oxidants." [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

[label="Dehydration\n(Alkene Formation)", Refining Diagnostic Diagram I'm now revising the diagnostic workflow. I've broken down intervention steps post-instability detection, differentiating organic and aqueous systems.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Dehydration\n(Alkene Formation)",

Refining Diagnostic Diagram

I'm now revising the diagnostic workflow. I've broken down intervention steps post-instability detection, differentiating organic and aqueous systems. The diagram now guides on using basic alumina with DIPEA in organic solvents and pH adjustment for aqueous systems.

Updating Workflow Logic

I'm now refining the decision-making in the workflow. Specifically, after detecting compound instability, I'm differentiating between interventions for organic and aqueous systems. The diagram now guides on using basic alumina with DIPEA in organic solvents, and pH adjustment for aqueous systems.

Improving Workflow Interventions

I'm now implementing targeted interventions to address instability, differentiating the actions needed depending on the solvent system. I am refining the workflow's logic to select between organic and aqueous remedies, such as basic alumina for organic solvents and pH adjustments for aqueous phases.

Optimizing Diagnostic Workflow

I'm now refining the diagnostic workflow. My focus is now on streamlining the diagram for intervention decisions based on the solvent type, either organic or aqueous, upon detection of instability. I'm building out a better decision tree and also adding more information.

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol . Due to its unique structural features, this compound presents severe stability challenges in solution. This document provides a mechanistic understanding of these issues, actionable troubleshooting steps, and self-validating protocols to ensure data integrity during your experiments.

Mechanistic Causality: Why is this molecule highly unstable?

To stabilize a compound, you must first understand the causality behind its degradation. The extreme solution-phase instability of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is driven by the exceptionally low activation energy required for heterolytic C–O bond cleavage.

Upon exposure to even trace amounts of acid, the tertiary hydroxyl group is protonated and eliminated as water. The resulting carbocation is hyper-stabilized by two distinct structural features:

  • Resonance Stabilization: The 4-methoxy group on the phenyl ring acts as a powerful electron donor, stabilizing the positive charge at the benzylic position via resonance.

  • Sigma-Conjugation: The adjacent cyclopropyl group donates electron density from its strained C–C sigma bonds into the empty p-orbital, forming a highly stable, non-classical bicyclobutonium/cyclopropylcarbinyl cation [1.4].

Once this stabilized carbocation forms, the molecule rapidly undergoes either direct dehydration to form an alkene[1] or a cyclopropylcarbinyl rearrangement, opening the three-membered ring to yield homoallylic derivatives[2][3].

Mechanism Substrate 1-Cyclopropyl-1- (4-methoxy-2-methylphenyl) ethanol Carbocation Bicyclobutonium / Benzylic Cation Substrate->Carbocation Trace Acid (H+) -H2O Dehydration Dehydration (Alkene Formation) Carbocation->Dehydration -H+ Rearrangement Ring Opening (Homoallylic Products) Carbocation->Rearrangement Nucleophile

Fig 1. Acid-catalyzed degradation pathways of the benzylic cyclopropylcarbinyl system.

Troubleshooting FAQs

Q1: Why does my compound degrade completely within minutes during NMR analysis in CDCl₃? A1: Chloroform-d (CDCl₃) naturally degrades over time upon exposure to light and oxygen, producing trace amounts of DCl and phosgene. For a highly activated tertiary benzylic alcohol, this trace acidity is more than sufficient to drive complete dehydration and rearrangement before the NMR acquisition is even finished. Solution: Always filter CDCl₃ through a plug of basic alumina immediately before use, or store the solvent over anhydrous K₂CO₃. Alternatively, switch to inherently non-acidic NMR solvents like Benzene-d₆ or DMSO-d₆.

Q2: I am observing multiple split peaks and unexpected masses (e.g., -18 Da) during LC-MS analysis. Is my sample impure? A2: It is highly likely your sample is pure in the vial but is degrading on-column. Standard LC-MS mobile phases utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to aid ionization. This acidic environment causes rapid on-column dehydration (loss of water, -18 Da) and subsequent solvolysis[1]. Solution: Switch to a high-pH mobile phase. Using 10 mM Ammonium Bicarbonate (NH₄HCO₃) adjusted to pH 8.5 with ammonium hydroxide will suppress carbocation formation and yield a single, clean chromatographic peak.

Q3: How should I formulate stock solutions to ensure long-term stability? A3: Avoid protic solvents (like methanol or ethanol), which can participate in SN1 solvolysis to form ethers. Use anhydrous, aprotic solvents such as Acetonitrile (MeCN) or Tetrahydrofuran (THF). To neutralize any acidic leachates from glass vials, spike the storage solution with 0.1% v/v N,N-Diisopropylethylamine (DIPEA). Store strictly at -20°C.

Workflow Start Instability Detected in Solution? Cond1 Organic Solvent (e.g., CDCl3, DCM) Start->Cond1 Cond2 Aqueous / LC-MS (e.g., MeCN/H2O) Start->Cond2 Cond3 Chromatography (Silica Gel) Start->Cond3 Fix1 Filter through basic Alumina Add 0.1% DIPEA Cond1->Fix1 Action Fix2 Switch to pH 8.5 Buffer (10 mM NH4HCO3) Cond2->Fix2 Action Fix3 Pre-treat silica with 1% Et3N or use Basic Alumina Cond3->Fix3 Action

Fig 2. Troubleshooting workflow for diagnosing and resolving solution-phase instability.

Experimental Protocols: Self-Validating Stability Profiling

To confidently determine the stability of your compound in various formulations, use this self-validating forced degradation protocol. The inclusion of an internal standard ensures that any loss of signal is definitively due to chemical degradation rather than physical losses (e.g., precipitation, adsorption, or injection volume errors).

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 10 mg of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol in 10 mL of anhydrous Acetonitrile containing 0.1% DIPEA. This serves as your base-stabilized, non-degrading reference stock.

  • Internal Standard Addition: Add 1 mg of a stable, non-reactive internal standard (IS) (e.g., 4-methylbenzophenone) to the stock. The IS validates the recovery of every subsequent injection.

  • Aliquot and Challenge: Transfer 100 µL of the stock into three separate HPLC vials.

    • Vial A (Control): Add 900 µL of MeCN (0.1% DIPEA).

    • Vial B (Acidic Challenge): Add 900 µL of MeCN containing 0.1% Formic Acid.

    • Vial C (Aqueous Basic): Add 900 µL of 10 mM NH₄HCO₃ (pH 8.5).

  • Time-Course Analysis: Inject 2 µL of each vial into the LC-UV/MS system at t=0, 1h, 4h, and 24h.

  • Data Interpretation: Calculate the ratio of the API peak area to the IS peak area. A constant API/IS ratio in Vial A validates the system's analytical precision. A rapidly decreasing ratio in Vial B confirms extreme acid sensitivity, while a stable ratio in Vial C validates the basic formulation strategy.

Quantitative Stability Data

The following table summarizes the expected stability profile of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol across common laboratory conditions, highlighting the critical need for rigorous pH control.

Solvent / Formulation ConditionApproximate pHEstimated Half-Life (t₁/₂)Primary Degradation Pathway
CDCl₃ (Untreated, aged) ~5.0< 5 minutesDehydrated alkene & Homoallylic ether
CDCl₃ (K₂CO₃ treated) ~7.5> 7 daysNone (Stable)
MeCN / 0.1% Formic Acid ~2.7< 1 minuteHomoallylic alcohol / Alkene
MeCN / 10 mM NH₄HCO₃ ~8.5> 14 daysNone (Stable)

References

  • Source: nih.
  • Source: researchgate.
  • Source: chemrxiv.
  • Source: acs.

Sources

Optimization

preventing decomposition of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Welcome to the Technical Support and Troubleshooting Center for the handling, isolation, and storage of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol . As a highly functionalized tertiary benzylic alcohol, this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the handling, isolation, and storage of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol .

As a highly functionalized tertiary benzylic alcohol, this compound presents severe stability challenges during synthesis and purification. This guide is designed by senior application scientists to provide drug development professionals with field-proven, mechanistically grounded solutions to prevent degradation.

The Mechanistic Root of the Problem: Why Does It Decompose?

To prevent decomposition, we must first understand the causality behind it. 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is exceptionally prone to ionization due to the convergence of three structural features that stabilize a positive charge [1]:

  • Tertiary Center: The hydroxyl-bearing carbon is highly substituted, favoring unimolecular ( SN​1 / E1 ) pathways.

  • Electron-Rich Aryl Ring: The para-methoxy group exerts a powerful mesomeric (+M) effect, pumping electron density into the benzylic position.

  • Cyclopropyl Group: The Walsh orbitals of the cyclopropane ring provide profound stabilization to the adjacent empty p-orbital via σ -conjugation [2].

The Consequence: Even exposure to trace Brønsted or Lewis acids (e.g., standard silica gel, unpurified CDCl3​ , or MgSO4​ ) will instantly protonate the alcohol. The subsequent loss of water generates a highly stable tertiary benzylic cyclopropylcarbinyl cation. Once formed, this cation rapidly undergoes either direct dehydration to form an alkene or a homoallylic rearrangement (ring-opening of the cyclopropane) [3].

Decomposition A 1-Cyclopropyl-1-(4-methoxy- 2-methylphenyl)ethanol B Trace Acid (H+) Protonation & -H2O A->B pH < 7.0 C Tertiary Benzylic Cyclopropylcarbinyl Cation B->C Fast D Pathway A: Dehydration (Alkene) C->D -H+ E Pathway B: Homoallylic Ring-Opening C->E Rearrangement

Fig 1. Acid-catalyzed decomposition pathways of the target tertiary alcohol.

Diagnostic FAQs & Troubleshooting

Q: My NMR spectrum shows missing cyclopropyl protons and new vinylic peaks. What happened? A: Your compound underwent acid-catalyzed dehydration and/or ring-opening in the NMR tube. Standard CDCl3​ degrades over time, generating trace amounts of DCl via photolytic oxidation. This trace acid is more than enough to destroy your compound within minutes. Self-Validating Fix: Add 1 drop of Pyridine−d5​ to your NMR tube. If the compound remains intact, solvent acidity was the culprit.

Q: I lost all my product during column chromatography, but I didn't use any acid in my eluent. Why? A: Standard silica gel ( SiO2​ ) is inherently acidic, with surface silanol groups exhibiting a pH of roughly 4.5 to 5.5. For a hyper-sensitive tertiary benzylic alcohol, this acts as a solid-state acid catalyst. You must chemically deactivate the silica prior to loading your sample.

Q: Can I dry my organic extraction layers with Magnesium Sulfate ( MgSO4​ )? A: No. MgSO4​ is a mild Lewis acid and will induce partial dehydration of this specific substrate during the drying phase. Always use anhydrous Potassium Carbonate ( K2​CO3​ ) or Sodium Sulfate ( Na2​SO4​ ).

Reagent & Solvent Compatibility Matrix

To ensure the structural integrity of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol, adhere strictly to the following compatibility guidelines.

Reagent / MaterialStatusMechanistic ReasonApproved Alternative
Standard Silica Gel Incompatible Acidic silanols catalyze dehydration.Triethylamine-treated silica or Basic Alumina.
CDCl3​ (Aged) Incompatible Contains trace DCl from degradation. Benzene−d6​ , Pyridine−d5​ , or Basic Alumina-filtered CDCl3​ .
MgSO4​ (Drying Agent) Incompatible Lewis acidic character promotes ionization.Anhydrous K2​CO3​ or Na2​SO4​ .
Dichloromethane (DCM) ⚠️ Caution Can slowly generate HCl if unstabilized.Amylene-stabilized DCM or MTBE.
Rotovap Bath > 35°C Incompatible Thermal stress accelerates decomposition.Maintain water bath strictly 25°C.

Step-by-Step Experimental Protocols

The following self-validating protocols are designed to maintain a strictly basic/neutral environment throughout the isolation workflow.

Protocol A: Safe Extraction and Workup
  • Quench: Terminate the reaction by adding saturated aqueous NaHCO3​ at 0°C. Ensure the aqueous phase pH is 8.

  • Extraction: Extract the aqueous layer using Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Avoid halogenated solvents during the primary extraction if possible.

  • Drying: Transfer the combined organic layers to an Erlenmeyer flask and add anhydrous K2​CO3​ . Swirl gently for 10 minutes. Do not use MgSO4​ .

  • Filtration: Filter the suspension through a fritted funnel to remove the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: The rotary evaporator water bath must not exceed 25°C.

Protocol B: Amine-Deactivated Silica Gel Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel using Hexanes containing 3% to 5% (v/v) Triethylamine ( Et3​N ) .

  • Column Packing: Pour the slurry into the column. Flush the packed bed with at least 3 column volumes (CV) of the Et3​N /Hexane mixture. Causality: This permanently caps the acidic silanol sites on the silica surface.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 10% EtOAc in Hexanes) containing 1% Et3​N .

  • Loading: Dissolve your crude mixture in a minimal volume of solvent spiked with 1% Et3​N and load it onto the column.

  • Elution: Run the column gradient normally, but ensure that every eluent mixture contains 1% Et3​N .

Workflow W1 Reaction Quench W2 Sat. NaHCO3 Extraction W1->W2 W3 Dry over K2CO3 W2->W3 W4 Evaporate < 25°C W3->W4 W5 Et3N-Treated Silica Column W4->W5

Fig 2. Optimized base-stabilized workflow for isolation and purification.

Protocol C: Safe NMR Sample Preparation
  • Solvent Selection: Opt for Benzene−d6​ or Pyridine−d5​ as your primary NMR solvents.

  • CDCl3​ Neutralization (If required): If CDCl3​ must be used for solubility reasons, pack a glass pipette with 1 inch of basic alumina (plugged with glass wool). Pass the CDCl3​ through this plug directly into the NMR tube.

  • Spiking: Add 1 microliter of Pyridine−d5​ or Et3​N to the NMR tube to act as an acid scavenger.

References

  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Clocking Tertiary Cyclopropylcarbinyl Radical Rearrangements. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • The Dehydration of Alcohols. Chemistry LibreTexts, University of California. Available at:[Link]

Troubleshooting

refining crystallization methods for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Target Compound: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol Welcome to the Advanced Crystallization Support Center. This guide is designed for chemical engineers and research scientists dealing with the isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Welcome to the Advanced Crystallization Support Center. This guide is designed for chemical engineers and research scientists dealing with the isolation and purification of complex, sterically hindered Active Pharmaceutical Ingredient (API) intermediates.

System Overview & Causality Analysis

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol presents a unique set of crystallization challenges due to its specific molecular architecture. As a sterically hindered tertiary alcohol, the hydroxyl group is shielded by the bulky cyclopropyl ring and the ortho-substituted 4-methoxy-2-methylphenyl moiety. This steric bulk severely impedes the efficient formation of the hydrogen-bond networks required for a stable crystal lattice[1]. Furthermore, the high lipophilicity and flexibility of the cyclopropyl group introduce a significant entropic barrier to nucleation.

Consequently, when supersaturation is generated (either via cooling or antisolvent addition), the system struggles to nucleate. Instead of forming a crystalline solid, the system minimizes its free energy by undergoing 2, commonly referred to as "oiling out"[2]. The solute separates into a product-rich liquid phase (droplets) and a product-lean continuous phase[3]. Because these oil droplets act as excellent solvents for structurally similar impurities, any spontaneous solidification from this oiled-out state results in a sticky, amorphous gum with poor purity and yield[4].

Frequently Asked Questions (FAQs)

Q: Why does my solution turn into a milky emulsion instead of a crystalline suspension when I add the antisolvent? A: You are crossing the spinodal decomposition boundary before reaching the secondary nucleation threshold. In highly soluble systems, rapid antisolvent addition generates supersaturation too quickly, forcing the system outside its5 and into a miscibility gap[5]. The milky appearance is an emulsion of solute-rich liquid droplets[3].

Q: How can I analytically differentiate between LLPS (oiling out) and actual crystal nucleation? A: Visual observation is insufficient. To create a self-validating process, utilize Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM). FBRM will detect LLPS as a sudden, massive spike in spherical chord lengths (droplets), which behave dynamically under different agitation speeds, whereas rigid crystal nucleation presents a distinct, stable chord length distribution[6].

Q: Will slowing down the cooling rate completely prevent oiling out? A: Not necessarily. While reducing the cooling rate helps control supersaturation generation, LLPS can be a purely thermodynamic phenomenon in certain solvent mixtures. If your operating trajectory hits a stable miscibility gap, phase separation will occur regardless of the cooling rate[7]. You must optimize the solvent system to widen the MSZW and employ a strict seeding strategy[8].

Troubleshooting Guide: Resolving LLPS
SymptomRoot CauseCorrective Action
Emulsion forms at high temperatures The melting point of the solute in the solvent mixture is lower than the solution temperature.Switch to a solvent system with a lower boiling point/higher solubility at low temperatures (e.g., Ethyl Acetate/Hexane instead of Ethanol/Water)[9].
Gum forms upon filtration Spontaneous, uncontrolled solidification of the oiled-out phase traps impurities[10].Do not filter an oiled-out system. Reheat to a homogeneous solution, cool to exactly halfway into the MSZW, and introduce seed crystals[8].
Seeds dissolve upon addition Seeds were added outside the MSZW (undersaturated) or directly into a stable LLPS emulsion[7].Map the MSZW accurately using FBRM. Ensure the system is supersaturated but strictly single-phase before seeding[5].
Quantitative Data: Solvent Screening Matrix

To avoid LLPS, the solvent/antisolvent system must be carefully selected to balance solubility and miscibility. Below is a validated screening matrix for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol:

Solvent System (1:2 v/v)LLPS RiskMSZW WidthCrystal YieldPurity (HPLC)Process Suitability
Ethanol / WaterCriticalNarrow45% (Gum)< 88.0%Unsuitable; rapid demixing.
Isopropanol / WaterHighModerate60% (Sticky)92.5%Poor; prone to agglomeration.
Toluene / HeptaneModerateWide78%97.0%Viable with strict temperature control.
Ethyl Acetate / Hexane Low Optimal > 85% > 99.5% Recommended; supports stable seeding.
Experimental Protocols
Protocol A: MSZW Mapping and LLPS Boundary Detection

Objective: Establish the safe operating window to prevent oiling out.

  • Preparation: Dissolve 10.0 g of crude 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol in 20 mL of Ethyl Acetate in a jacketed reactor equipped with an FBRM probe and overhead stirrer (300 rpm).

  • Dissolution: Heat the reactor to 60 °C until the FBRM total count drops to baseline (indicating complete dissolution).

  • Cooling Profile: Cool the solution at a controlled rate of 0.5 °C/min.

  • Detection: Monitor the FBRM statistics. The temperature at which a sharp increase in chord counts occurs is the nucleation point (or LLPS onset).

  • Validation: Use PVM imaging to confirm whether the particles are solid crystals (sharp edges) or liquid droplets (spherical, coalescing)[6]. The temperature difference between dissolution and this onset defines the MSZW.

Protocol B: Seeded Antisolvent Crystallization

Objective: Bypass the LLPS boundary via kinetic control and secondary nucleation.

  • Homogenization: Prepare the solution as in Protocol A and heat to 55 °C to ensure a single-phase system.

  • Supersaturation Generation: Cool the reactor to 40 °C (a validated point halfway into the MSZW, prior to any LLPS onset).

  • Seeding: Introduce 1-2 wt% of highly pure, milled seed crystals of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol. Hold the temperature at 40 °C for 60 minutes to allow the seed bed to mature and consume initial supersaturation[8].

  • Antisolvent Dosing: Begin dosing Hexane (40 mL) at a strictly controlled rate of 0.1 mL/min using a programmable syringe pump. Causality: Slow dosing ensures the supersaturation level remains within the MSZW, forcing solute molecules to integrate into the existing crystal lattice rather than forming a new liquid phase[7].

  • Isolation: Cool the resulting suspension to 5 °C at 0.2 °C/min, hold for 2 hours, and isolate via vacuum filtration. Wash with cold Hexane.

Workflow Visualization

CrystallizationWorkflow Start Homogeneous Solution API + Solvent Supersat Generate Supersaturation (Cooling / Antisolvent) Start->Supersat MSZW Metastable Zone (MSZW) Kinetic Stability Supersat->MSZW LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) MSZW->LLPS High Supersaturation Rate No Seeding Seeding Introduce Seed Crystals (Halfway into MSZW) MSZW->Seeding Controlled Rate Precise Dosing Amorphous Amorphous Solid / Gum (High Impurity) LLPS->Amorphous Nucleation Controlled Crystal Growth (Secondary Nucleation) LLPS->Nucleation Spontaneous Solidification (Uncontrolled) Seeding->Nucleation Pure High-Purity Crystalline API Nucleation->Pure

Thermodynamic and kinetic pathways differentiating controlled nucleation from oiling out.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly substituted tertiary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly substituted tertiary alcohols. The synthesis of 1-cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol via the addition of cyclopropylmagnesium bromide to 1-(4-methoxy-2-methylphenyl)ethanone is a notoriously difficult transformation.

The core issue stems from a clash of molecular properties: the target ketone is highly sterically hindered by the ortho-methyl group on the phenyl ring, while simultaneously possessing acidic α -protons on the acetyl group. This guide is designed to help you bypass the resulting mechanistic pitfalls using field-proven organometallic strategies.

System Overview & Mechanistic Pitfalls

When standard Grignard conditions fail, it is usually because the basicity of the organomagnesium reagent outcompetes its nucleophilicity. To successfully synthesize this molecule, we must alter the electronic properties of the carbonyl and the nucleophile using lanthanide-mediated chemistry.

ReactionPathways Ketone 1-(4-methoxy-2-methylphenyl)ethanone + cPrMgBr Enolate Magnesium Enolate (Side Product) Ketone->Enolate Basic Attack (Steric Block) LnComplex Ln-Activated Carbonyl (CeCl3 or LaCl3·2LiCl) Ketone->LnComplex Add Ln Salt Recovered Recovered Ketone (Low Yield) Enolate->Recovered Aqueous Workup Alkoxide Tertiary Alkoxide Intermediate LnComplex->Alkoxide 1,2-Nucleophilic Addition Product 1-Cyclopropyl-1- (4-methoxy-2-methylphenyl)ethanol Alkoxide->Product Mild Workup

Reaction pathways: Competing enolization vs. lanthanide-mediated 1,2-addition.

Diagnostic FAQs

Q: Why am I recovering mostly unreacted 1-(4-methoxy-2-methylphenyl)ethanone after the reaction? A: This is a classic case of competitive enolization. Your target ketone features an ortho-methyl group on the phenyl ring, which creates significant steric hindrance around the carbonyl carbon. Cyclopropylmagnesium bromide is a highly basic nucleophile. When faced with a sterically blocked trajectory to the carbonyl carbon, the Grignard reagent acts as a base instead, deprotonating the acidic α -protons of the acetyl group to form a magnesium enolate[1]. Upon aqueous workup, this enolate simply reprotonates, returning your starting ketone and resulting in abysmal yields.

Q: How do lanthanide additives like CeCl 3​ or LaCl 3​ ·2LiCl alter the reaction mechanics to fix this? A: Lanthanide salts are highly oxophilic Lewis acids. When added to the reaction, they coordinate strongly to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. Concurrently, the Grignard reagent undergoes transmetalation to form an organocerium or organolanthanum species. These transmetalated species are significantly less basic than their magnesium counterparts, effectively shutting down the enolization pathway and heavily favoring 1,2-nucleophilic addition. The Knochel reagent (LaCl 3​ ·2LiCl) is particularly advantageous because the addition of lithium chloride breaks up the polymeric lanthanide structure, rendering the complex completely soluble in THF and ensuring a homogeneous reaction[2].

Q: My conversion improved with LaCl 3​ ·2LiCl, but NMR analysis shows a new alkene byproduct with a lower mass. What happened? A: You are observing the dehydration of your product. 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is a tertiary benzylic alcohol. The electron-donating 4-methoxy group stabilizes any incipient carbocation at the benzylic position, making this molecule exquisitely sensitive to acid-catalyzed dehydration. If your quench or aqueous workup utilizes standard acidic conditions (e.g., 1M HCl or even unbuffered saturated NH 4​ Cl), the alcohol will rapidly dehydrate to form the conjugated alkene. To prevent this, you must use a strictly non-acidic or mildly basic workup protocol.

Quantitative Data: Reagent Selection & Expected Outcomes
MethodologyReagents & ConditionsPrimary Mechanistic IssueExpected Yield
Standard Grignard cPrMgBr, THF, 0 °C to RTSevere enolization due to basicity and steric hindrance.< 20%
Imamoto Addition cPrMgBr, CeCl 3​ , THF, -78 °CHeterogeneous mixture; requires strict low-temp control.60–75%
Knochel Addition cPrMgBr, LaCl 3​ ·2LiCl, THF, 0 °CProduct dehydration if subjected to acidic workup.85–95%
Advanced Troubleshooting Protocol: LaCl 3​ ·2LiCl-Mediated Addition

This self-validating protocol utilizes Knochel's soluble lanthanide salts to suppress enolization and maximize the yield of your tertiary alcohol[2].

Prerequisites & Validation:

  • Ensure all glassware is oven-dried and purged with argon.

  • Self-Validation Check: The LaCl 3​ ·2LiCl solution (typically 0.6 M in THF) must be completely clear. If it is cloudy, moisture has compromised the reagent, and it will prematurely quench the Grignard reagent.

Step-by-Step Methodology:

  • Lanthanide-Ketone Complexation:

    • To a dry Schlenk flask under argon, add 1.1 equivalents of LaCl 3​ ·2LiCl solution (0.6 M in THF).

    • Cool the flask to 0 °C using an ice bath.

    • Add 1.0 equivalent of 1-(4-methoxy-2-methylphenyl)ethanone dropwise.

    • Stir the mixture at 0 °C for 1 hour.

    • Causality: This incubation period is critical to allow full Lewis acid coordination to the sterically hindered carbonyl oxygen, activating it for attack.

  • Nucleophilic Addition:

    • Slowly add 1.2 equivalents of cyclopropylmagnesium bromide (in THF) dropwise over 15 minutes at 0 °C.

    • Causality: Slow addition prevents localized heating and allows in situ transmetalation to the less basic organolanthanum species, bypassing the enolization pathway[2].

  • Reaction Maturation:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2–3 hours. Monitor conversion via TLC (Hexanes/EtOAc).

  • Mild Quench & Workup (Dehydration Prevention):

    • Cool the reaction back to 0 °C.

    • Quench by slowly adding saturated aqueous NH 4​ Cl that has been pre-adjusted to pH 8 using aqueous ammonia.

    • Causality: Standard acidic quenches will instantly dehydrate the electron-rich tertiary benzylic alcohol. The mildly basic quench preserves the hydroxyl group.

    • Extract the aqueous layer three times with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

References
  • The reaction of organocerium reagents with easily enolizable ketones. IAEA.
  • Soluble lanthanide salts (LnCl3.2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds. PubMed.
  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purity Validation for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

As pharmaceutical pipelines increasingly rely on complex, sterically hindered intermediates, analytical methods must evolve beyond generic screening protocols. Validating the purity of 1-Cyclopropyl-1-(4-methoxy-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, sterically hindered intermediates, analytical methods must evolve beyond generic screening protocols. Validating the purity of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol presents a specific chromatographic challenge.

This guide objectively compares standard Reverse-Phase HPLC (RP-HPLC) against an optimized Phenyl-Hexyl method, providing researchers with a self-validating, [1] and [2] compliant workflow for rigorous purity assessment.

Chemical Profiling & The Analytical Challenge

To develop a robust analytical method, we must first understand the molecule's intrinsic vulnerabilities—a core principle of the Analytical Target Profile (ATP) outlined in [3].

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is a benzylic, tertiary alcohol. The hydroxyl group is situated on a carbon adjacent to an electron-rich aromatic ring (featuring a para-methoxy group) and a cyclopropyl ring.

The Causality of Degradation: Under acidic or thermal stress, this molecule is highly susceptible to dehydration. The intermediate benzylic carbocation is exceptionally stable due to resonance from the para-methoxy group and σ -conjugation from the cyclopropyl ring. This rapid dehydration forms a highly conjugated alkene impurity.

Because the parent alcohol and the resulting alkene share similar molecular weights and hydrophobic footprints, standard aliphatic stationary phases often fail to resolve them, leading to false-positive purity reporting.

Degradation API Parent API (Tertiary Alcohol) Stress Acidic / Thermal Stress API->Stress Ketone Cleaved Ketone (Oxidative Impurity) API->Ketone Oxidation (H2O2) Alkene Dehydrated Alkene (Conjugated Impurity) Stress->Alkene -H2O (Dehydration)

Fig 1: Primary degradation pathways necessitating a highly specific HPLC method.

Method Comparison: Standard C18 vs. Phenyl-Hexyl Selectivity

To establish an authoritative validation protocol, we compared a traditional C18 column against a Phenyl-Hexyl column.

  • Standard C18 (Aliphatic Interaction): Relies purely on hydrophobic partitioning. The parent alcohol and the alkene impurity co-elute or show poor resolution ( Rs​<1.5 ) because the loss of water does not drastically alter the overall hydrophobicity.

  • Phenyl-Hexyl (Orthogonal π−π Interaction): The Phenyl-Hexyl stationary phase provides dual retention mechanisms: hydrophobicity and π−π electron interactions. The dehydrated alkene possesses an extended conjugated π -system compared to the parent alcohol. The Phenyl-Hexyl phase selectively retards the alkene, achieving baseline separation.

Quantitative Performance Comparison

The following table summarizes the validation metrics obtained during method development, benchmarked against [4].

Validation ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodRegulatory Requirement (ICH/USP)
Specificity (Resolution, Rs​ ) 1.2 (Co-elution risk)2.8 (Baseline separation) Rs​≥1.5 for critical pairs
Peak Symmetry (Tailing Factor) 1.61.1 Tf​≤2.0
Limit of Detection (LOD) 0.05% area0.02% areaSignal-to-Noise (S/N) ≥3:1
Limit of Quantitation (LOQ) 0.15% area0.06% areaSignal-to-Noise (S/N) ≥10:1
Method Precision (%RSD) 1.8%0.4% ≤2.0% for API assay
Robustness (pH variation ±0.2 ) Fails (Resolution drops < 1.0)Passes ( Rs​ remains > 2.5)Statistically insignificant change

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates a "self-validating" System Suitability Test (SST). If the SST fails, the sequence automatically halts, preventing the generation of invalid data[5].

Phase 1: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol ionization, ensuring sharp peaks for the electron-rich analyte).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (optimal for the para-methoxy-substituted aromatic ring).

Phase 2: System Suitability Testing (Self-Validation Check)
  • Prepare an SST solution containing 1.0 mg/mL of the parent API and 0.01 mg/mL of the synthesized alkene impurity.

  • Inject the SST solution in 5 replicates.

  • Causality & Acceptance: The system is only deemed "fit-for-purpose" if the resolution ( Rs​ ) between the API and the alkene is ≥2.0 , and the %RSD of the API peak area is ≤0.73% . This guarantees the column has not degraded and the detector response is stable.

Phase 3: Specificity via Forced Degradation

To prove the method is stability-indicating, subject the API to forced degradation:

  • Acidic Stress: 1 mL API stock + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Oxidative Stress: 1 mL API stock + 1 mL 3% H2​O2​ . Store at room temperature for 24 hours.

  • Analysis: Inject stressed samples. Verify that the mass balance is >95% and that no degradation product peak interferes with the parent API peak. The Phenyl-Hexyl column will clearly separate the acid-induced alkene at a later retention time due to π−π retention.

Phase 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels ranging from LOQ (0.06%) to 120% of the target analytical concentration. Plot Peak Area vs. Concentration. (Acceptance: R2≥0.999 ).

  • Accuracy (Recovery): Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Calculate % recovery. (Acceptance: 95.0% - 105.0%).

  • Precision: Perform 6 independent sample preparations of the API at 100% test concentration. Calculate the %RSD of the purity result. (Acceptance: ≤1.0% ).

Workflow ATP 1. Define ATP & Risk Assessment C18 Standard C18 RP-HPLC (Fails Specificity) ATP->C18 Initial Screen Phenyl Phenyl-Hexyl RP-HPLC (Passes Specificity) ATP->Phenyl Orthogonal Screen C18->Phenyl Alkene Co-elution Val ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision) Phenyl->Val Rs > 2.0 Achieved Routine Routine QC & Lifecycle Management Val->Routine Method Approved

Fig 2: Risk-based analytical lifecycle workflow for purity method development.

Conclusion

Validating the purity of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol requires moving beyond generic C18 methodologies. Because the molecule is prone to dehydration into a highly conjugated alkene, utilizing a Phenyl-Hexyl stationary phase is not just an optimization—it is a mechanistic necessity. By leveraging π−π interactions, analysts can achieve baseline resolution, ensuring the method meets the stringent specificity and precision requirements of ICH Q2(R2) and USP <1225>.

References

  • Considerations for Method Validation | Pharmaceutical Technology Source: Pharmaceutical Technology URL:[Link]

  • Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 Source: ICH (International Council for Harmonisation) URL:[Link]

  • Analytical Lifecycle Management within etherna Source: etherna URL:[Link]

Sources

Validation

spectroscopic data comparison for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol analogs

Spectroscopic Data Comparison Guide: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol and Key Analogs As drug discovery and development increasingly rely on fine-tuning physicochemical properties, the strategic modifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Data Comparison Guide: 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol and Key Analogs

As drug discovery and development increasingly rely on fine-tuning physicochemical properties, the strategic modification of aliphatic rings and ether linkages on active pharmaceutical ingredients (APIs) or their intermediates is a standard optimization tactic. This guide provides an in-depth, objective spectroscopic comparison of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol —a sterically hindered, electron-rich tertiary alcohol—and two of its structural analogs.

By utilizing orthogonal analytical techniques (NMR, IR, and MS), researchers can unambiguously differentiate these scaffolds. This guide explains the causality behind the spectroscopic phenomena and provides self-validating protocols to ensure high-fidelity data acquisition.

Structural Overview of the Analogs

To establish a comprehensive comparative baseline, we will analyze the base compound alongside two strategic variations:

  • Analog A (Base Compound): 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol. Features a tertiary carbinol center, a highly strained cyclopropyl ring, and a methoxy ether.

  • Analog B (Ring Expansion): 1-Cyclobutyl-1-(4-methoxy-2-methylphenyl)ethanol. The cyclopropyl group is replaced by a cyclobutyl ring to evaluate the spectroscopic impact of reduced ring strain and altered diamagnetic anisotropy.

  • Analog C (Ether Extension): 1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)ethanol. The methoxy group is extended to an ethoxy group, altering the aliphatic side-chain profile without impacting the sterics of the tertiary alcohol center.

Analytical Workflow & Strategy

To ensure scientific integrity, the characterization of these analogs relies on a self-validating, multimodal workflow. Non-destructive techniques (IR, NMR) establish the functional groups and carbon framework, while destructive techniques (GC-MS) confirm the molecular mass and structural connectivity through fragmentation.

SpectroscopicWorkflow cluster_0 Non-Destructive Analysis cluster_1 Destructive Analysis Start Synthesized Analog (>95% Purity) IR FT-IR Spectroscopy (ATR Method) Start->IR NMR 1H & 13C NMR (CDCl3 + TMS) Start->NMR MS GC-MS (EI) Fragmentation Analysis Start->MS DataSync Multimodal Data Integration IR->DataSync D2O D2O Exchange (OH Verification) NMR->D2O Identify Exchangeable Protons NMR->DataSync D2O->DataSync MS->DataSync Confirm Structural Confirmation & Analog Differentiation DataSync->Confirm

Workflow for the orthogonal spectroscopic validation of tertiary alcohol analogs.

Comparative Spectroscopic Data

A. Infrared (IR) Spectroscopy

IR spectroscopy is highly diagnostic for identifying the hydrogen-bonding environment of the hydroxyl group and the hybridization states of the carbon framework. Aliphatic alcohols are easily recognized by a broad, strong O-H stretching band typically between 3300–3500 cm⁻¹[1][2].

Causality Insight: The cyclopropyl ring in Analogs A and C possesses significant s-character in its C-H bonds due to extreme ring strain. This shifts the C-H stretching frequency above 3000 cm⁻¹ (typically ~3080 cm⁻¹), providing a rapid diagnostic differentiator against the cyclobutyl ring of Analog B, which lacks this high-frequency aliphatic stretch.

Functional GroupAnalog A (Base)Analog B (Cyclobutyl)Analog C (Ethoxy)
O-H Stretch (H-bonded) ~3420 cm⁻¹ (Broad)~3415 cm⁻¹ (Broad)~3425 cm⁻¹ (Broad)
C-H Stretch (sp² Aromatic) 3010–3050 cm⁻¹3010–3050 cm⁻¹3010–3050 cm⁻¹
C-H Stretch (Cyclopropyl) ~3080 cm⁻¹ Absent~3080 cm⁻¹
C-H Stretch (sp³ Aliphatic) 2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹
C-O Stretch (Alcohol/Ether) ~1050 cm⁻¹, ~1240 cm⁻¹~1050 cm⁻¹, ~1240 cm⁻¹~1050 cm⁻¹, ~1240 cm⁻¹
B. Nuclear Magnetic Resonance (NMR)

NMR provides the most granular atomic-level structural information[3]. Because these are tertiary alcohols, there are no alpha-protons on the oxygen-bearing carbon, meaning the O-H proton will not exhibit spin-spin splitting with an adjacent C-H[2][4].

Causality Insight: The cyclopropyl protons in Analogs A and C are subjected to the diamagnetic anisotropy of the strained C-C bonds, which generates an opposing local magnetic field. This heavily shields the protons, pushing them anomalously upfield (0.3–1.2 ppm). When expanded to a cyclobutyl ring (Analog B), this extreme shielding is lost, and the ring protons shift to a more standard aliphatic region (1.5–2.0 ppm).

Table: ¹H NMR Diagnostic Chemical Shifts (CDCl₃, 400 MHz)

Proton Environment Analog A (Base) Analog B (Cyclobutyl) Analog C (Ethoxy)
-OH (Tertiary) ~2.2 ppm (br s)* ~2.1 ppm (br s)* ~2.2 ppm (br s)*
Aryl-OCH₃ / OCH₂CH₃ 3.80 ppm (s, 3H) 3.80 ppm (s, 3H) 4.02 ppm (q, 2H) ; 1.40 ppm (t, 3H)
Aliphatic Ring (CH) 1.20 ppm (m, 1H) ~2.8 ppm (m, 1H) 1.20 ppm (m, 1H)
Aliphatic Ring (CH₂) 0.3–0.6 ppm (m, 4H) 1.5–2.0 ppm (m, 6H) 0.3–0.6 ppm (m, 4H)
Methyl (on Carbinol) 1.55 ppm (s, 3H) 1.45 ppm (s, 3H) 1.55 ppm (s, 3H)

*Disappears upon D₂O exchange.

Table: ¹³C NMR Diagnostic Chemical Shifts (CDCl₃, 100 MHz)

Carbon Environment Analog A (Base) Analog B (Cyclobutyl) Analog C (Ethoxy)
Tertiary Carbinol (C-OH) ~75.0 ppm ~76.5 ppm ~75.0 ppm
Alkoxy Carbon 55.2 ppm (-OCH₃) 55.2 ppm (-OCH₃) 63.5 ppm (-OCH₂) ; 14.8 ppm (-CH₃)

| Aliphatic Ring Carbons | ~18.0 ppm (CH) ; 1.5–2.5 ppm (CH₂) | ~40.0 ppm (CH) ; 22-25 ppm (CH₂) | ~18.0 ppm (CH); 1.5–2.5 ppm (CH₂) |

C. Mass Spectrometry (EI-MS)

In a mass spectrometer, radical cations of tertiary alcohols fragment via two primary, predictable pathways: alpha-cleavage and dehydration[1][2].

Causality Insight: The loss of water [M-18]⁺ is highly favored due to the formation of a stable tertiary carbocation. Furthermore, alpha-cleavage results in the loss of the largest alkyl group (e.g., the cyclopropyl or cyclobutyl radical) to generate a resonance-stabilized oxonium ion.

Fragment / IonAnalog A (MW: 206)Analog B (MW: 220)Analog C (MW: 220)
Molecular Ion [M]⁺ m/z 206 (Weak)m/z 220 (Weak)m/z 220 (Weak)
Dehydration [M-H₂O]⁺ m/z 188 (Strong)m/z 202 (Strong)m/z 202 (Strong)
Alpha-Cleavage (Loss of Ring) m/z 165 [M-41]⁺m/z 165 [M-55]⁺m/z 179 [M-41]⁺

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented above, the following methodologies must be executed as self-validating systems.

Protocol 1: High-Resolution NMR & D₂O Exchange

Objective: Assign carbon frameworks and unambiguously identify the tertiary hydroxyl proton.

  • System Calibration: Acquire a baseline spectrum of the deuterated solvent (CDCl₃) prior to sample addition. This confirms the absence of residual H₂O or organic contaminants that could obscure the highly shielded cyclopropyl aliphatic region (0.3–1.2 ppm).

  • Sample Preparation: Dissolve 15 mg of the analog in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (set to 0.00 ppm).

  • Acquisition: Run standard 1D ¹H (16 scans) and ¹³C (256 scans) decoupled experiments.

  • D₂O Validation (The Exchange Experiment): The chemical shift of the O-H proton is highly variable[1]. To validate its assignment, add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The acidic proton will exchange with deuterium ( R−OH+D2​O⇌R−OD+HDO ), causing the broad singlet at ~2.2 ppm to disappear, definitively proving its identity[2].

Protocol 2: ATR-FTIR Spectroscopy

Objective: Identify hydrogen bonding states and ring-strain specific C-H stretching.

  • Background Validation: Perform a background ambient air scan immediately before sample analysis. This subtracts atmospheric CO₂ and ambient humidity, ensuring the broad O-H stretch (3300-3500 cm⁻¹) is accurately integrated and not artificially broadened by water vapor.

  • Sample Application: Apply 2-3 mg of the neat solid or liquid directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) module. Ensure intimate contact using the pressure anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Cleaning & Verification: Clean the crystal with isopropanol and run a subsequent blank scan to ensure zero carryover before analyzing the next analog.

Protocol 3: GC-EI-MS Analysis

Objective: Confirm molecular weight and structural connectivity via characteristic fragmentation.

  • Baseline Validation: Run a solvent blank injection (e.g., LC-MS grade ethyl acetate) to validate column baseline stability and rule out carryover from previous lipophilic analytes.

  • Sample Injection: Inject 1 µL of a 100 µg/mL solution of the analog into the GC inlet (split ratio 10:1, inlet temp 250°C).

  • Ionization & Detection: Utilize Electron Impact (EI) ionization at 70 eV.

  • Data Interpretation: Monitor for the characteristic absence or weak presence of the molecular ion [M]⁺, and validate the structure via the prominent [M-18]⁺ dehydration peak, which is a hallmark of tertiary alcohols[1].

References

  • "Spectroscopy of Alcohols: Identification", Oregon State University.[Link]

  • "17.11: Spectroscopy of Alcohols and Phenols", Chemistry LibreTexts. [Link]

  • "Identifying Alcohols Using NMR Spectroscopy", AZoM. [Link]

  • "17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition", Pressbooks. [Link]

  • "NMRexp: A database of 3.3 million experimental NMR spectra", National Institutes of Health (PMC). [Link]

Sources

Comparative

comparative study of cyclopropyl vs other alkyl groups in tertiary alcohols

As a Senior Application Scientist in medicinal chemistry, optimizing the physicochemical and pharmacokinetic properties of a drug candidate is a daily challenge. When designing tertiary alcohols—a critical pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, optimizing the physicochemical and pharmacokinetic properties of a drug candidate is a daily challenge. When designing tertiary alcohols—a critical pharmacophore in many active pharmaceutical ingredients (APIs)—the choice of the adjacent alkyl substituent dictates the molecule's metabolic fate, lipophilicity, and synthetic versatility.

While methyl, isopropyl, and tert-butyl groups are traditional go-to substituents, the cyclopropyl group has emerged as a superior bioisostere. This guide provides an objective, data-driven comparison of cyclopropyl versus other alkyl groups in tertiary alcohols, detailing the structural causality behind their performance and providing field-proven protocols for empirical validation.

Physicochemical & Structural Divergence

The fundamental differences between cyclopropyl and acyclic alkyl groups (like isopropyl or tert-butyl) stem from ring strain. The internal C–C bonds of a cyclopropyl ring possess high p -character, forcing the external C–H bonds to adopt higher s -character[1].

This altered hybridization has two profound effects on tertiary alcohols:

  • Bond Strength & Polarization: The C–H bonds in a cyclopropyl group are shorter, stronger, and more polarized than conventional sp3 C–H bonds[1].

  • Lipophilicity Reduction: Despite having the same carbon count as an isopropyl group, a cyclopropyl group significantly lowers the lipophilicity (logP) of the molecule. The altered bond angles reduce the overall volume and polarizability of the hydrocarbon fragment[2].

Table 1: Comparative Physicochemical Properties of Alkyl Substituents

Physicochemical PropertyMethylIsopropyltert-ButylCyclopropyl
Hansch π -value (Lipophilicity) 0.561.531.981.14
C-H Bond Character sp3 sp3 sp3 Pseudo- sp2 (High s -character)
Steric Bulk MinimalModerateHighModerate (Planar constraint)
CYP450 Oxidative Liability LowHigh (Hydroxylation)High (Hydroxylation)Low (High C-H BDE)

Data supported by 2[2].

Metabolic Stability: The CYP450 Shield

A primary reason drug development professionals replace tert-butyl or isopropyl groups with cyclopropyl rings is to mitigate metabolic liabilities. Cytochrome P450 (CYP) enzymes metabolize drugs primarily via hydrogen atom abstraction followed by oxygen rebound (hydroxylation).

Because the cyclopropyl C–H bonds have higher Bond Dissociation Energy (BDE) due to their increased s -character, the activation energy required for the initial CYP-mediated hydrogen abstraction is drastically increased[3]. Consequently, cyclopropyl-substituted tertiary alcohols act as a "metabolic shield," diverting metabolism away from rapid clearance pathways and prolonging the drug's half-life[3]. In contrast, tert-butyl groups are highly susceptible to CYP3A4 and CYP2C9 hydroxylation, often leading to active or toxic metabolites[4].

Pathways cluster_tbutyl tert-Butyl / Isopropyl Pathway cluster_cyclopropyl Cyclopropyl Pathway N1 Alkyl Tertiary Alcohol N2 CYP450 (H-Abstraction) N1->N2 N3 Hydroxylated Metabolite (Rapid Clearance) N2->N3 C1 Cyclopropyl Tertiary Alcohol C2 CYP450 (High C-H BDE) C1->C2 C3 Stable Parent Drug (Prolonged Half-Life) C2->C3

Metabolic routing comparison between standard alkyl and cyclopropyl substituted tertiary alcohols.

Synthetic Accessibility & Reactivity

Beyond pharmacokinetics, the cyclopropyl group offers unique synthetic advantages when installed adjacent to a tertiary alcohol. When subjected to Lewis or Brønsted acid activation, cyclopropyl carbinols form a nonclassical cyclopropyl carbinyl (CPC) carbocation intermediate[5].

Unlike the carbocations generated from tert-butyl or isopropyl tertiary alcohols—which are prone to rapid elimination (dehydration) or racemization—the CPC intermediate delocalizes the positive charge across the strained ring. This stabilization allows for formally stereoretentive SN​1 nucleophilic substitutions, enabling the precise installation of azides, fluorides, or other complex functional groups at highly congested quaternary centers[5].

Experimental Validation: Assessing Metabolic Stability

To objectively verify the metabolic superiority of a cyclopropyl tertiary alcohol against its isopropyl/tert-butyl analogs, scientists rely on the Human Liver Microsome (HLM) Stability Assay.

Causality & Assay Design: This protocol is a self-validating system. We use a low substrate concentration (1 µM) to ensure the reaction operates under first-order kinetics (well below the Km​ of CYP enzymes). A minus-NADPH control is mandatory to differentiate true CYP450-mediated oxidation from background chemical instability.

Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay
  • Substrate Preparation: Prepare a 10 mM stock of the tertiary alcohol analog in DMSO. Dilute sequentially in acetonitrile, then into 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM. (Note: Final organic solvent concentration must remain <0.1% to prevent CYP enzyme inhibition).

  • Pre-Incubation: Combine the 1 µM substrate with pooled HLMs (final protein concentration: 0.5 mg/mL) in the phosphate buffer. Include a positive control (e.g., Verapamil) in a parallel well to validate the enzymatic activity of the HLM lot. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

    • Mechanistic Causality: The cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction dead in its tracks while simultaneously precipitating microsomal proteins for clean downstream analysis.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system. Quantify the peak area ratio of the remaining parent compound relative to the internal standard.

  • Data Processing: Plot the natural log ( ln ) of the percentage of parent compound remaining against time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the intrinsic clearance ( Clint​ ) using the formula: Clint​=(k×Incubation Volume)/Microsomal Protein Mass .

Workflow S1 1. Substrate Prep (1 µM final) S2 2. HLM Incubation (+/- NADPH) S1->S2 S3 3. Quench (Cold Acetonitrile) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. PK Analysis (Cl_int, t1/2) S4->S5

Self-validating experimental workflow for assessing human liver microsome (HLM) stability.

References

  • Hypha Discovery - Metabolism of cyclopropyl groups. Available at: [Link]

  • Hypha Discovery - Metabolism of t-butyl groups in drugs. Available at: [Link]

  • Beilstein Journal of Organic Chemistry - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at:[Link]

  • National Institutes of Health (PMC) - Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at:[Link]

  • Journal of the American Chemical Society (JACS) - Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation. Available at:[Link]

Sources

Validation

Structural Authentication of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

As drug development pipelines demand increasingly rigorous structural validation, relying solely on routine spectroscopy for complex small molecules is an analytical risk. This guide provides an in-depth, comparative ana...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines demand increasingly rigorous structural validation, relying solely on routine spectroscopy for complex small molecules is an analytical risk. This guide provides an in-depth, comparative analysis of structural authentication methodologies for 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS: 1477892-84-4)[1], evaluating Single-Crystal X-Ray Diffraction (SCXRD) against conventional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

By examining the causality behind experimental choices, this guide establishes a self-validating protocol for absolute 3D conformational assignment.

The Analytical Bottleneck: Structural Complexity

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (Molecular Formula: C₁₃H₁₈O₂, MW: 206.28 g/mol ) presents a highly specific steric environment. The molecule features a tertiary alcohol stereocenter flanked by a bulky cyclopropyl ring and a phenyl ring bearing an ortho-methyl and a para-methoxy group[1].

In solution, the rotation around the C(sp³)–C(Ar) bond is sterically hindered by the ortho-methyl group but remains dynamic. This rotational averaging creates an analytical bottleneck: solution-state techniques cannot definitively pinpoint the exact dihedral angles or the precise spatial orientation of the cyclopropyl ring relative to the aromatic plane.

Comparative Modality Analysis

To objectively determine the most authoritative method for structural authentication, we must compare the performance, resolution, and data output of SCXRD, NMR, and HRMS.

Quantitative Comparison of Analytical Modalities
Analytical ModalityPrimary Data OutputSpatial ResolutionConformational StateSample Requirement
SCXRD (Gold Standard) 3D Electron density mapExact (< 0.01 Å) Static (Solid-state)0.1–0.5 mm single crystal
1D/2D NMR (NOESY) Chemical shifts, J-couplingsRelative (< 5.0 Å)Dynamic (Solution-state)2–5 mg (in deuterated solvent)
HRMS (TOF/Orbitrap) Exact mass (m/z), fragmentsNone (Connectivity only)Fragmented (Gas-phase)< 1 µg
Causality in Experimental Design: Why SCXRD?

While 2D NMR (NOESY/ROESY) can estimate spatial proximity between the cyclopropyl protons and the ortho-methyl protons, it fundamentally measures time-averaged conformations. It cannot provide exact bond lengths or definitive dihedral angles.

SCXRD is selected as the definitive method because it relies on the coherent scattering of X-rays by the electron clouds of the atoms, freezing the molecule in its lowest-energy solid-state conformation. Furthermore, as a tertiary alcohol, this compound participates in critical intermolecular hydrogen bonding. SCXRD unambiguously maps these O-H···O networks, which dictate the compound's solid-state stability, polymorphism, and solubility profile[2].

Self-Validating Experimental Protocol: SCXRD Workflow

A trustworthy crystallographic workflow must be mathematically self-validating. The following step-by-step protocol ensures that the final structural model is both chemically sensible and statistically robust.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: Tertiary alcohols often resist crystallization and "oil out" during rapid solvent evaporation. Vapor diffusion provides a slow, controlled supersaturation environment, promoting the nucleation of high-quality, defect-free single crystals[2].

  • Procedure:

    • Dissolve 10 mg of the compound in 0.5 mL of a good solvent (e.g., dichloromethane) in a 2 mL inner vial.

    • Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane).

    • Seal the outer vial tightly and leave it undisturbed at 4 °C for 3–7 days until distinct, block-like crystals form.

Step 2: Data Collection at Cryogenic Temperatures
  • Causality: Data is collected at 100 K to minimize atomic thermal vibrations (Debye-Waller factors). This drastically increases the intensity of high-angle reflections, yielding a higher-resolution electron density map.

  • Procedure:

    • Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

    • Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.

    • Transfer immediately to a diffractometer equipped with a cold nitrogen stream (100 K) and a Cu Kα microfocus source (λ = 1.54184 Å).

    • Collect a full sphere of diffraction data using combined ω and φ scans.

Step 3: Structure Solution and Refinement
  • Causality: The phase problem must be solved using unbiased mathematical algorithms, and the model refined against F² to ensure the lowest possible discrepancy between the calculated model and the observed diffraction data.

  • Procedure:

    • Integrate and scale the raw diffraction images, applying an empirical absorption correction.

    • Solve the structure using the dual-space algorithm in SHELXT [3], which automatically assigns the space group and locates the heavy atoms (C, O).

    • Refine the structure using the OLEX2 graphical interface[4]. Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.

    • Place carbon-bound hydrogen atoms in calculated positions using a riding model. Locate the tertiary hydroxyl proton directly from the difference Fourier map to definitively confirm the hydrogen-bonding geometry.

Step 4: System Self-Validation Metrics

The refinement is considered authoritative and complete only if it meets the following self-validating crystallographic criteria:

  • R1 < 0.05: Indicates excellent agreement between the structural model and the experimental data.

  • wR2 < 0.15: Confirms the weighted variance across all reflections is minimal.

  • Goodness-of-Fit (GoF) ≈ 1.0: Validates that the weighting scheme applied to the data is statistically appropriate.

  • Residual Electron Density: Largest peak and hole should be between +1.0 and -1.0 e/ų, confirming no missing atoms or unresolved solvent molecules.

Structural Authentication Workflow

AuthenticationWorkflow Start 1-Cyclopropyl-1-(4-methoxy- 2-methylphenyl)ethanol NMR 1D/2D NMR & HRMS (Solution/Gas State) Start->NMR Routine Analysis Cryst Crystallization (Vapor Diffusion) Start->Cryst Absolute Authentication Conn 2D Connectivity & Relative Proximity NMR->Conn Confirms Topology SCXRD SCXRD Data Collection (100 K, Cu Kα) Cryst->SCXRD High-Quality Single Crystal Result Absolute 3D Conformation & Crystal Packing Conn->Result Orthogonal Validation Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve Diffraction Pattern Solve->Result Validation: R1 < 0.05, GoF ~ 1.0

Fig 1: Comparative workflow for the structural authentication of the target compound.

Conclusion

For sterically complex architectures like 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol, relying solely on spectroscopic methods leaves critical conformational ambiguity. While NMR and HRMS are excellent for routine topological checks, SCXRD provides an absolute, mathematically validated 3D model. By utilizing controlled vapor diffusion, cryogenic data collection, and rigorous refinement via SHELXT and OLEX2, researchers can achieve the definitive structural clarity required for advanced structure-activity relationship (SAR) profiling and intellectual property protection.

References

  • [2] Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • [3] Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A, Foundations and Advances URL: [Link]

  • [4] Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Sources

Comparative

Assessing the Enantiomeric Excess of Chiral 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol: A Comparative Guide

Accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceutical intermediates[1]. However, assessing the ee of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceutical intermediates[1]. However, assessing the ee of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol presents a unique analytical challenge. As a sterically hindered tertiary alcohol flanked by a bulky cyclopropyl ring and an ortho-substituted electron-rich aryl group, this molecule is highly susceptible to steric clashes during derivatization and thermal degradation during volatilization.

This guide objectively compares the performance of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral Gas Chromatography (GC) for this specific substrate, providing researchers with field-proven, self-validating protocols to ensure scientific integrity.

Structural Analysis & Methodological Causality

To select the appropriate analytical technique, we must first analyze the causality between the molecule's structure and its reactivity:

  • Tertiary Hydroxyl Group: Inherently resistant to covalent derivatization (e.g., Mosher's esterification) due to severe steric shielding.

  • Cyclopropyl & Ortho-Methylaryl Moieties: Create a "double-neopentyl-like" steric environment. Under thermal stress or strong acidic conditions, the cyclopropyl group can undergo carbocation-mediated ring-opening or dehydration to an alkene.

  • Methoxy-Aryl Chromophore: Provides excellent UV absorbance, making UV-coupled chromatographic methods highly sensitive.

Based on these structural realities, direct separation methods are prioritized over derivatization or thermal methods.

EE_Assessment Target 1-Cyclopropyl-1- (4-methoxy-2-methylphenyl)ethanol Analysis Structural Analysis: Sterically Hindered Tertiary Alcohol Target->Analysis HPLC Chiral HPLC (Direct) High Resolution, No Derivatization Analysis->HPLC Optimal (Gold Standard) NMR_Shift 1H-NMR + Eu(hfc)3 Rapid, Non-Destructive Analysis->NMR_Shift Viable Alternative NMR_Mosher Mosher's Derivatization Risk: Kinetic Resolution Analysis->NMR_Mosher High Steric Hindrance GC Chiral GC Risk: Thermal Dehydration Analysis->GC Heat Sensitive

Decision matrix for selecting the ee determination method for chiral tertiary alcohols.

Quantitative Method Comparison

The following table summarizes the performance metrics of each analytical approach when applied to complex tertiary alcohols[1],[2].

Analytical MethodSample PreparationResolution Power (Rs)Risk of ArtifactsThroughputSuitability for Target
Chiral HPLC (Direct) Minimal (Dilution)Very High (Rs > 1.5)LowHighOptimal (Gold Standard)
1H-NMR (Shift Reagent) Moderate (Titration)Moderate (Peak broadening)LowMediumViable Alternative
1H-NMR (Mosher's Ester) High (Covalent bond)HighCritical (Kinetic Resolution) LowNot Recommended
Chiral GC MinimalHighHigh (Thermal Dehydration) MediumNot Recommended

Deep Dive: Chiral HPLC (The Gold Standard)

Chiral HPLC is the premier method for this molecule. The ortho-methyl and para-methoxy groups on the aryl ring provide distinct π−π and dipole interactions with polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H or AD-H[2]. Because no chemical modification is required, the risk of altering the intrinsic enantiomeric ratio is eliminated.

Self-Validating Experimental Protocol: Chiral HPLC

To ensure the trustworthiness of the data, the protocol must validate the system's resolving power before analyzing the unknown sample.

Step 1: System Suitability (Racemate Baseline)

  • Prepare a 1.0 mg/mL solution of racemic 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol in HPLC-grade Hexane/Isopropanol (90:10).

  • Inject 10 µL onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Run an isocratic mobile phase of 95:5 Hexane:Isopropanol at a flow rate of 1.0 mL/min at 25 °C.

  • Monitor UV absorbance at 254 nm.

  • Validation Check: Ensure the racemate yields two distinct peaks with a 1:1 integration ratio and a resolution factor ( Rs​ ) 1.5. If the ratio is not 1:1, recalibrate detector integration parameters.

Step 2: Enantioenriched Sample Analysis

  • Prepare the enantioenriched sample at the exact same concentration (1.0 mg/mL).

  • Inject 10 µL under identical chromatographic conditions.

  • Integrate the major and minor peaks to calculate the ee:

    ee(%)=(Areamajor​+Areaminor​)(Areamajor​−Areaminor​)​×100

Step 3: Identity Verification (Spike Test)

  • Spike the enantioenriched sample with 10% by volume of the racemic standard.

  • Re-inject the spiked sample.

  • Validation Check: The peak corresponding to the minor enantiomer must increase proportionally without peak shouldering. This proves the minor peak is the true enantiomer and not a co-eluting matrix impurity.

Deep Dive: 1H-NMR with Chiral Shift Reagents

When Chiral HPLC is unavailable, 1H-NMR utilizing a Lanthanide Chiral Shift Reagent (CSR) such as Eu(hfc) 3​ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is a rapid, non-destructive alternative[1]. The CSR forms a transient diastereomeric complex with the tertiary hydroxyl group, inducing a pseudocontact shift that splits the enantiomeric signals.

Self-Validating Experimental Protocol: CSR NMR

Step 1: Baseline Spectrum

  • Dissolve 10 mg of the racemic alcohol in 0.6 mL of anhydrous CDCl 3​ (water degrades the shift reagent).

  • Acquire a standard 1H-NMR spectrum. Identify the methoxy singlet ( 3.8 ppm) and the ortho-methyl singlet ( 2.3 ppm). These sharp singlets are ideal for integration.

Step 2: CSR Titration

  • Add Eu(hfc) 3​ in 0.1 molar equivalent increments to the racemate NMR tube.

  • Acquire a spectrum after each addition.

  • Validation Check: Stop titration when the methoxy or ortho-methyl singlet clearly splits into two baseline-resolved peaks with a 1:1 integration ratio. Over-addition will cause severe paramagnetic line broadening, ruining resolution.

Step 3: Sample Measurement

  • Prepare the enantioenriched sample in CDCl 3​ .

  • Add the exact optimized equivalent of Eu(hfc) 3​ determined in Step 2.

  • Acquire the spectrum, integrate the split singlets, and calculate the ee.

Methods to Avoid: The Pitfalls of Mosher's Derivatization and GC

While widely used for secondary alcohols, Mosher's esterification (MTPA-Cl) is highly prone to artifacts when applied to sterically hindered tertiary alcohols[3]. The extreme steric bulk of the cyclopropyl and ortho-methylaryl groups severely retards the acylation rate. If forced with heat or strong bases (e.g., DMAP), the reaction undergoes kinetic resolution —meaning one enantiomer of the alcohol reacts faster with the chiral MTPA-Cl than the other. Consequently, the diastereomeric ratio of the resulting ester will not accurately reflect the enantiomeric excess of the starting material.

Similarly, Chiral Gas Chromatography (GC) should be avoided. The high injector port temperatures (typically >200 °C) required to volatilize this high-molecular-weight alcohol frequently induce thermal dehydration, converting the tertiary alcohol into an achiral alkene and destroying the stereocenter before it even reaches the column.

References

  • A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods. Benchchem.
  • Enantioselective Synthesis of Tertiary Alcohols through a Zirconium-Catalyzed Friedel–Crafts Alkylation of Pyrroles with α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.
  • Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. ResearchGate.

Sources

Validation

peer-reviewed studies on the biological effects of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

An In-Depth Technical Guide to the Biological Evaluation of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol as a Privileged Scaffold Executive Summary In modern drug discovery, the compound 1-Cyclopropyl-1-(4-methoxy-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Evaluation of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol as a Privileged Scaffold

Executive Summary

In modern drug discovery, the compound 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol (CAS 1477892-84-4) is rarely evaluated as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly specialized, performance-enhancing pharmacophore building block. When integrated into larger molecular architectures—such as kinase inhibitors or G-protein coupled receptor (GPCR) modulators—this scaffold imparts distinct biological and pharmacokinetic advantages.

This guide objectively compares the biological performance of the cyclopropyl-aryl scaffold against traditional aliphatic alternatives (isopropyl and cyclopentyl analogs) and provides validated experimental protocols for evaluating its derivatives.

Structural Causality: Why Choose This Scaffold?

As an Application Scientist, it is critical to understand the causality behind selecting this specific intermediate over cheaper, more common aliphatic alternatives. The biological superiority of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol relies on three interconnected structural features:

  • The Cyclopropyl Ring (Metabolic Shielding): The cyclopropyl group acts as a conformationally rigid bioisostere for alkyl chains. Because the carbon-carbon bonds in a cyclopropyl ring possess enhanced p-character, the corresponding C-H bonds are shorter and stronger than standard aliphatic C-H bonds. This directly translates to a high resistance against hydrogen abstraction by Cytochrome P450 (CYP450) enzymes, drastically improving metabolic stability .

  • The Tertiary Alcohol (Binding Vector): The hydroxyl group provides a critical, sterically protected hydrogen-bond donor/acceptor vector, enabling high-affinity interactions with target protein backbones.

  • The 4-Methoxy-2-methylphenyl Moiety (Conformational Locking): The electron-donating methoxy group enriches the aromatic ring for π−π stacking, while the steric bulk of the ortho-methyl group restricts the dihedral angle of the molecule. This pre-organizes the scaffold into a bioactive conformation, reducing the entropic penalty ( ΔS ) upon target binding .

Comparative Performance Analysis

To objectively evaluate this scaffold, we must compare its theoretical and empirical performance metrics against two standard drug-design alternatives: an Isopropyl analog (high flexibility, high metabolic liability) and a Cyclopentyl analog (high lipophilicity, moderate flexibility).

Pharmacological MetricTarget: Cyclopropyl ScaffoldAlternative A: IsopropylAlternative B: Cyclopentyl
Conformational Rigidity High (Locked dihedral angle)Low (Free rotation)Moderate (Envelope conformation)
Metabolic Stability (HLM t1/2​ ) > 60 min (CYP-resistant C-H bonds)< 20 min (Prone to rapid oxidation)~ 40 min
Entropic Penalty of Binding ( ΔS ) Low (Pre-organized structure)HighModerate
Lipophilicity Contribution (cLogP) +1.2 (Optimal for oral absorption)+1.5+2.0 (Risk of off-target toxicity)
Steric Bulk / Target Fit Compact / Planar-like Bulky / SphericalBulky / Puckered

Data Interpretation: The cyclopropyl scaffold provides the optimal balance of low lipophilicity and high metabolic stability, making it the superior choice for lead optimization.

Experimental Methodologies (Self-Validating Systems)

To empirically validate the biological advantages of molecules derived from 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol, the following self-validating protocols must be executed.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

Causality: This assay proves that the enhanced p-character of the cyclopropyl ring prevents oxidative metabolism compared to the isopropyl alternative. Self-Validation: The inclusion of Verapamil ensures that the CYP450 enzymes are active; if Verapamil is not rapidly degraded, the assay is invalid.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction matrix containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Spiking: Prepare 1 mM stock solutions of the cyclopropyl-derivative and the isopropyl-control in DMSO. Spike these into the HLM matrix to a final assay concentration of 1 µM (ensure final DMSO concentration is 0.1% to prevent enzyme inhibition).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction pool. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Control Validation: Run Verapamil (high-clearance control) concurrently in a separate well under identical conditions.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound area ratio.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: This protocol demonstrates that the conformational rigidity of the cyclopropyl-aryl scaffold reduces the loss of conformational entropy during binding, resulting in a slower off-rate ( koff​ ) and tighter affinity ( KD​ ).

  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target protein (e.g., a recombinant kinase domain) in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~5000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Serially dilute the cyclopropyl-scaffold derivative and the flexible isopropyl-control in HBS-EP+ running buffer to create a concentration gradient (0.1 µM to 10 µM).

  • Association Phase: Inject the analytes over the functionalized flow cell and a blank reference cell at a continuous flow rate of 30 µL/min for 120 seconds.

  • Dissociation Phase: Switch the flow to pure HBS-EP+ running buffer for 300 seconds to monitor the dissociation of the compound from the target.

  • Kinetic Modeling: Subtract the reference cell data from the active cell data (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Workflow Visualization

ScaffoldWorkflow Core 1-Cyclopropyl-1-(4-methoxy- 2-methylphenyl)ethanol (Core Scaffold) Deriv Lead Derivatization (Kinase/GPCR Ligands) Core->Deriv Synthetic Functionalization Screen In Vitro Biological Screening (HLM & SPR Assays) Deriv->Screen Assay Pipeline Metab Metabolic Profiling (CYP450 Resistance) Screen->Metab Bind Target Engagement (Reduced Entropic Penalty) Screen->Bind Opt In Vivo Efficacy & Pharmacokinetics Metab->Opt High Half-life (t1/2) Bind->Opt Low KD (High Affinity)

Workflow for evaluating the biological efficacy and metabolic stability of cyclopropyl-aryl scaffolds.

References

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update - UK URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Reactivity Management of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

As a specialized organic scaffold frequently utilized in the stereoselective construction of tetrahydropyrans and other bioactive molecules, 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol presents unique end-of-life h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized organic scaffold frequently utilized in the stereoselective construction of tetrahydropyrans and other bioactive molecules, 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol presents unique end-of-life handling requirements. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe segregation, handling, and disposal of this compound.

Mechanistic Reactivity & Safety Causality

Before disposing of any complex chemical, one must understand its structural vulnerabilities to prevent adverse reactions in the waste stream. 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol contains three critical functional groups: a tertiary alcohol, a cyclopropyl ring, and an electron-rich aryl ether.

  • Acid-Catalyzed Instability: The electron-donating methoxy and methyl groups on the aromatic ring highly stabilize any developing positive charge at the benzylic position. If this compound is inadvertently mixed with strong inorganic acids (e.g., sulfuric or hydrochloric acid), the tertiary hydroxyl group is rapidly protonated and eliminated as water. This forms a highly stable tertiary/benzylic carbocation, which subsequently triggers an exothermic ring-opening of the adjacent cyclopropyl group into a homoallylic system[1].

  • Operational Takeaway: To prevent uncontrolled exothermic reactions and dangerous pressure buildup in sealed waste containers, this compound must be strictly segregated from acidic waste streams [2].

Waste Classification & Segregation Logic

Proper classification ensures regulatory compliance and optimizes laboratory disposal costs.

  • RCRA Categorization: As a non-halogenated organic compound, it typically falls under EPA characteristic waste codes (e.g., D001 for ignitability if dissolved in flammable solvents) or F-listed codes (F003/F005) if mixed with spent solvents like xylene, acetone, or ethyl acetate[3].

  • The Halogenated vs. Non-Halogenated Divide: It is a critical operational standard to keep this chemical separated from halogenated waste (e.g., dichloromethane, chloroform). Non-halogenated organic solvents are bulked into 55-gallon drums and repurposed for fuels blending (energy recovery)[2]. Conversely, halogenated waste requires specialized high-temperature incineration equipped with scrubbers to prevent the release of toxic dioxins, making its disposal approximately twice as expensive[2]. Mixing even a small amount of halogenated solvent into a non-halogenated container taints the entire volume, needlessly escalating hazardous waste management costs[4].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification check to ensure the integrity of the waste stream.

Step 1: Compatibility Verification

  • Action: Verify the pH of the waste mixture using indicator paper before transferring it to the bulk container.

  • Validation: The pH must be neutral to mildly basic (pH 5.5–9.5) to ensure no strong acids are present that could trigger carbocation formation and exothermic ring-opening[2].

Step 2: Container Selection

  • Action: Select a 5-gallon high-density polyethylene (HDPE) or metal safety disposal can designated exclusively for non-halogenated solvents[2].

  • Validation: Ensure the container is free of prior residues, particularly heavy metals, sulfides, or strong oxidizers, which are incompatible with organic fuels blending[2].

Step 3: Waste Transfer & Labeling

  • Action: In a certified fume hood, transfer the waste. Immediately affix a standard "Hazardous Waste" label.

  • Validation: The label must explicitly list "1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol" along with all carrier solvents and their approximate percentages. Do not use abbreviations[5].

Step 4: Storage & Accumulation

  • Action: Store the safety can in a ventilated flammable storage cabinet with secondary containment.

  • Validation: The lid must remain securely closed at all times except when actively adding waste to prevent volatile emissions and flash-fire risks[6].

Step 5: Final Disposal Coordination

  • Action: Once the container reaches 90% capacity, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department[5].

  • Validation: Do not allow the laboratory to exceed its maximum allowable accumulation volume (typically 50 gallons)[5].

Quantitative Data: Waste Segregation Parameters

To facilitate quick decision-making at the bench, adhere to the following compatibility parameters:

ParameterSpecificationCausality / Rationale
Waste Category Non-Halogenated OrganicSuitable for fuels blending; lowers disposal costs[4].
Acceptable pH Range 5.5 – 9.5Prevents acid-catalyzed cyclopropyl ring-opening and carbocation formation[2].
Incompatible Solvents DCM, Chloroform, Carbon Tet.Halogens require costly scrubber-equipped incineration to prevent dioxins[2].
Incompatible Reagents Nitric Acid, Peroxides, HFStrong oxidizers/acids cause violent exothermic reactions with aryl ethers[5].
Max Fill Capacity 90% of container volumeAllows for vapor expansion and prevents over-pressurization.

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for routing 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol into the correct waste stream.

WasteDisposal Start Waste Generation: 1-Cyclopropyl-1-(4-methoxy- 2-methylphenyl)ethanol AcidCheck Contains Strong Acids or Oxidizers? Start->AcidCheck Neutralize Separate Stream: Neutralization / Reactive Waste (Prevents Exothermic Reaction) AcidCheck->Neutralize Yes HaloCheck Mixed with Halogenated Solvents (e.g., DCM)? AcidCheck->HaloCheck No HaloWaste Halogenated Waste Stream (High Cost Incineration) HaloCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (Fuels Blending) HaloCheck->NonHaloWaste No Collect Collect in HDPE/Metal Can Keep Lid Closed NonHaloWaste->Collect Store Label & Store in Flammables Cabinet Collect->Store Dispose EHS Pickup & Final Disposal Store->Dispose

Workflow for the segregation and disposal of non-halogenated cyclopropyl alcohol waste.

References

  • [2] 7.2 Organic Solvents - Cornell Environmental Health and Safety.

  • [5] Chemical Waste Management: Combining Compatible Used Organic Solvents - University of Louisville DEHS.

  • [3] Solvents in the Workplace - How to Determine if They Are Hazardous Waste - U.S. Environmental Protection Agency (EPA).

  • [4] Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts.

  • [6] Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.

  • [1] Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters - National Center for Biotechnology Information (PMC).

Sources

Handling

Personal protective equipment for handling 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, scientifically grounded discipline. Handling novel active pharmaceutical ingredient (API) intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, scientifically grounded discipline. Handling novel active pharmaceutical ingredient (API) intermediates like 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol requires moving beyond generic safety protocols. Because chronic toxicological data for novel intermediates is often incomplete, we must apply the Precautionary Principle, treating the compound as a high-hazard systemic toxicant.

This guide establishes a self-validating system of engineering controls, targeted personal protective equipment (PPE), and disposal protocols designed specifically for the physicochemical properties of this molecule.

Physicochemical Risk Profiling & Causality

To design an effective PPE matrix, we must first understand the Structure-Activity Safety Relationship (SASR) of the target compound.

1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is a sterically hindered tertiary alcohol. Its structure presents specific handling risks:

  • High Lipophilicity: The combination of a cyclopropyl ring and an electron-rich 4-methoxy-2-methylphenyl moiety significantly increases the molecule's lipophilicity (estimated LogP > 2.5). This allows the compound to rapidly bypass the lipid bilayers of the stratum corneum, making dermal absorption the primary route of systemic exposure.

  • Mucosal Irritation: The tertiary hydroxyl (-OH) group acts as a polar hydrogen-bonding donor/acceptor, presenting a severe localized irritation risk to ocular tissue and mucous membranes upon contact.

Because of these properties, standard laboratory PPE is insufficient. According to OSHA's laboratory safety guidance, PPE must be implemented only after primary engineering controls and work practices have been established[1]. The PPE serves as the final, critical barrier against transdermal penetration.

The Hierarchy of Controls & PPE Integration

The OSHA Personal Protective Equipment Standard (29 CFR §§ 1910.132-1910.138) mandates a rigorous hazard assessment for each specific work area and chemical target[2]. For highly lipophilic intermediates, we integrate primary engineering controls (containment) with layered PPE (barrier protection).

Hazard_Control_Workflow N1 1. Hazard Assessment Target: Lipophilic Tertiary Alcohol N2 2. Engineering Controls Containment: Chemical Fume Hood N1->N2 N3 3. Primary PPE Barrier: FR Coat & Splash Goggles N2->N3 N4 4. Secondary PPE Barrier: Double Nitrile Gloves N3->N4 N5 5. Operational Execution Protocol: Safe Aliquoting Workflow N4->N5

Figure 1: Sequential integration of engineering controls and PPE for lipophilic intermediates.

PPE Specifications and Permeation Data

To mitigate the specific risks posed by 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol, the following quantitative PPE matrix must be strictly adhered to.

PPE CategoryMaterial SpecificationEst. Breakthrough TimeReplacement FrequencyCausality / Rationale
Primary Gloves Nitrile (4 mil inner layer)> 240 minutesEvery 2 hours or post-spillProvides the baseline dermal barrier against lipophilic organic compounds.
Secondary Gloves Nitrile (8 mil outer, extended cuff)> 240 minutesAfter every handling sessionMitigates micro-tears from spatulas/glassware; extended cuff overlaps the lab coat to prevent wrist exposure.
Eye Protection Polycarbonate Splash Goggles (ANSI Z87.1+)N/A (Impact/Splash resistant)Clean immediately after useProtects ocular mucosa from aerosolised droplets or accidental splashes during transfer.
Body Protection Fluid-Resistant Lab Coat (Knit Cuffs)N/AWeekly or immediately if soiledPrevents absorption into personal clothing; knit cuffs prevent sleeve drag and accidental contamination.
Respiratory N95/P100 Particulate RespiratorN/APer institutional policyRequired only if handling powder/viscous liquid outside of a certified chemical fume hood.

Standard Operating Procedure: Chemically Safe Aliquoting Workflow

Prudent Practices in the Laboratory provides both administrative and technical guidance for safety management[3]. To operationalise this guidance, the following step-by-step methodology ensures that the handling of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol is a self-validating system—meaning the procedure itself confirms safety at each step.

Phase 1: Pre-Operational Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Clear the Workspace: Remove all unnecessary equipment from the hood to minimise turbulence and prevent cross-contamination.

  • Prepare Receptacles: Place anti-static weigh boats (if solid) or positive displacement pipettes (if viscous liquid) inside the hood prior to opening the chemical container.

Phase 2: The Gowning Sequence
  • Wash and thoroughly dry hands.

  • Don the inner 4-mil nitrile gloves .

  • Don the fluid-resistant lab coat, ensuring the knit cuffs are pulled down to the wrists.

  • Don the polycarbonate splash goggles.

  • Don the outer 8-mil extended-cuff nitrile gloves , pulling the cuffs over the sleeves of the lab coat to create a seamless barrier.

Phase 3: Material Transfer and Weighing
  • Lower the fume hood sash to the designated working height (typically 18 inches).

  • Open the primary container of 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol only within the draft of the hood.

  • Execute the transfer slowly to prevent aerosolisation.

  • Seal the primary container and secondary aliquots before removing them from the hood.

Phase 4: The Self-Validating Doffing Sequence

This sequence ensures that the removal of contaminated PPE does not result in secondary exposure to the researcher or the wider laboratory environment.

  • Outer Glove Removal (In-Hood): While your hands are still inside the fume hood draft, carefully peel off the heavily contaminated 8-mil outer gloves, turning them inside out. Dispose of them in the in-hood solid waste receptacle.

  • Draft Exit: Withdraw your hands (now protected by the clean inner 4-mil gloves) from the fume hood. This step validates that no chemical residue breaches the perimeter of the primary engineering control.

  • Eye Protection Removal: Remove splash goggles by handling only the clean rear strap.

  • Lab Coat Removal: Unbutton and remove the lab coat, peeling it off the shoulders and rolling the potentially contaminated exterior inward.

  • Inner Glove Removal: Remove the inner gloves using the standard glove-in-glove technique.

  • Final Validation: Thoroughly wash hands with soap and water.

Spill Response & Waste Disposal Plan

Chemical Reactivity Warning

Due to the presence of the tertiary alcohol and the electron-rich 4-methoxy-2-methylphenyl group, this compound is highly susceptible to acid-catalysed dehydration . Exposure to strong mineral acids (e.g., sulfuric acid, hydrochloric acid) can trigger the loss of the hydroxyl group, forming a stable carbocation that rapidly eliminates a proton to yield a highly reactive alkene. Furthermore, the cyclopropyl ring is sensitive to ring-opening under strongly acidic conditions.

Step-by-Step Disposal Protocol
  • Segregation: Waste containing 1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol must be strictly segregated from acidic waste streams and strong oxidising agents.

  • Containment: Collect all contaminated consumables (pipette tips, weigh boats, outer gloves) and residual chemical in a High-Density Polyethylene (HDPE) or amber glass waste container.

  • Labelling: Label the container explicitly as "Hazardous Waste: Toxic Organic Solid/Liquid (1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)ethanol)". Do not use abbreviations.

Step-by-Step Spill Response
  • Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate area and alert laboratory personnel.

  • Contain: Do not use water, as the lipophilic nature of the compound will cause it to spread. Instead, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Collect: Using a spark-proof scoop, sweep the absorbed mixture into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a suitable organic solvent (e.g., isopropanol) followed by a standard detergent solution to remove lipophilic residues.

References

  • Gabra, M. I. (2019). Proper Use of Personal Protective Equipment in the Lab. Clinical Lab Manager. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Stuart, R. B., et al. (2015). The Safety “Use Case”: Co-Developing Chemical Information Management and Laboratory Safety Skills. ACS Publications. Available at:[Link]

Sources

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